Sofosbuvir impurity K
Description
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Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-IQWMDFIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the-Chemical Identity of Sofosbuvir Impurity K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B.[1] As with any pharmaceutical compound, the purity profile of Sofosbuvir is critical to its safety and efficacy. This technical guide provides an in-depth look at Sofosbuvir impurity K, a known process-related impurity. This document will delineate its chemical structure, offer insights into its analytical characterization, and provide representative experimental protocols for its analysis and potential synthesis, aiding researchers in their drug development and quality control efforts.
Chemical Structure of this compound
This compound is definitively identified as the chloro-analog of Sofosbuvir. In this impurity, the fluorine atom at the 2'-position of the sugar moiety is substituted with a chlorine atom.
IUPAC Name: isopropyl ((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
CAS Number: 1496552-51-2[2][3]
Molecular Formula: C22H29ClN3O9P[3]
Molecular Weight: 545.91 g/mol [2]
The structural difference between Sofosbuvir and this compound is illustrated in the diagram below. This seemingly minor halogen exchange can have significant implications for the molecule's biological activity and safety profile, necessitating its careful monitoring and control in the final drug product.
Quantitative Data Summary
Detailed quantitative data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically provided in the Certificate of Analysis (CoA) from various chemical suppliers that offer this compound as a reference standard.[3] While the complete spectra are proprietary to the suppliers, the following table summarizes the key analytical parameters for Sofosbuvir and its impurity K.
| Parameter | Sofosbuvir | This compound | Reference |
| Molecular Formula | C22H29FN3O9P | C22H29ClN3O9P | [3] |
| Molecular Weight | 529.45 g/mol | 545.91 g/mol | [2] |
| Appearance | White to off-white solid | Solid | [2] |
| Purity (typical) | >98% | >98% | [4] |
Experimental Protocols
Analytical Method for the Determination of Sofosbuvir and its Impurities by RP-HPLC
This protocol is a representative method adapted from published literature for the analysis of Sofosbuvir and its related impurities.[5][6][7][8]
a. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 0.03M KH2PO4 adjusted to pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) mixture.[5][8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 260 nm[5]
-
Injection Volume: 10-20 μL
-
Column Temperature: 25-30 °C
b. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Sofosbuvir and this compound reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.4 mg/mL for Sofosbuvir and 0.025 mg/mL for the impurity.[6]
-
Sample Solution: Prepare the sample solution from the bulk drug or formulation to achieve a similar concentration of the active pharmaceutical ingredient as the standard solution.
c. System Suitability:
-
Inject the standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and relative standard deviation of the peak areas to ensure the chromatographic system is suitable for the analysis.
Conceptual Synthesis of this compound
The logical workflow for such a synthesis is depicted in the diagram below. It is important to note that this represents a generalized pathway, and the specific reagents, reaction conditions, and purification methods would require extensive experimental optimization.
Visualizations
Caption: Structural comparison of Sofosbuvir and Impurity K.
Caption: Conceptual synthesis workflow for this compound.
Conclusion
This compound is the 2'-chloro analog of Sofosbuvir. Its control and monitoring are essential for ensuring the quality and safety of the final drug product. While detailed proprietary data and protocols are held by reference standard suppliers, this guide provides a comprehensive overview of its chemical structure and outlines representative analytical and synthetic approaches based on available scientific literature. This information serves as a valuable resource for researchers and professionals engaged in the development and manufacturing of Sofosbuvir.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. CAS: 1496552-51-2 | CymitQuimica [cymitquimica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Medchemexpress LLC HY-I0515 1mg Medchemexpress, this compound CAS:1496552-51-2 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isolation of Sofosbuvir Impurity K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The control of impurities during the synthesis and storage of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for ensuring drug safety and efficacy.
This technical guide focuses on Sofosbuvir Impurity K, a known process-related impurity identified as a chloro analog and diastereoisomer of the parent drug[1][2][3]. Understanding the synthesis and isolation of this specific impurity is essential for developing robust analytical methods, setting appropriate specifications, and controlling manufacturing processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | isopropyl ((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | [4] |
| CAS Number | 1496552-51-2 | [1][2][4][5] |
| Molecular Formula | C₂₂H₂₉ClN₃O₉P | [1][5] |
| Molecular Weight | 545.91 g/mol | [1][5] |
| Nature | Diastereoisomer of Sofosbuvir, Chloro Analog | [1][3] |
Synthesis of this compound
The synthesis of this compound is not a result of degradation but is a process-related impurity that can be prepared through a dedicated multi-step synthetic route. A patented method outlines a six-step process designed to yield the impurity at a purity of over 99%[6]. This pathway provides a reliable source of the impurity for use as a reference standard in analytical testing.
Synthesis Pathway Overview
The described synthesis involves a sequence of reactions starting from a protected nucleoside precursor, culminating in the formation of the target impurity[6]. The key steps involve protection, activation, and coupling reactions.
Caption: Logical workflow for the six-step synthesis of this compound.
Experimental Protocol for Synthesis
The following protocol is derived from the methodology disclosed in patent CN114539337A[6].
Step 1: Preparation of Intermediate II
-
Dissolve Intermediate I (e.g., 20 g) in a suitable solvent such as toluene (200 mL).
-
Add an alkali, for example, triethylamine (B128534) (13.4 g).
-
Allow the reaction to proceed at 25°C for approximately 12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product via column chromatography using a dichloromethane (B109758) and methanol solvent system to yield Intermediate II.
Step 2-5: Subsequent Intermediate Preparations
-
The patent describes a sequence of reactions involving acidic and basic conditions to modify the intermediate compounds. This includes reactions with acetic acid, potassium tert-butoxide, benzoyl chloride, and methylsulfonyl chloride under specific molar ratios and reaction times to generate intermediates III, IV, V, and VI sequentially[6]. Each step is followed by appropriate workup and column purification[6].
Step 6: Final Product Formation
-
The final step involves the phosphorylation and coupling of Intermediate VI to introduce the phosphoramidate (B1195095) side chain, yielding the target this compound[6].
Table 2: Summary of Reagents and Conditions for Synthesis
| Step | Key Reagents | Molar Ratio (Intermediate:Reagent) | Solvent | Reaction Time | Yield | Reference |
| 1 | Intermediate I, Triethylamine | 1:3 to 1:5 | Toluene | 10-16 hours | 76-92% | [6] |
| 2 | Intermediate II, Acetic Acid | 1:2 to 1:4 | N/A | 1-10 hours | 91% | [6] |
| 3 | Intermediate III, K-tert-butoxide | 1:3 to 1:5 | Methanol | 8-16 hours | N/A | [6] |
| 4 | Intermediate IV, Benzoyl Chloride, Triethylamine | 1:2-1:4 (BzCl), 1:2-1:5 (Base) | N/A | 8-16 hours | N/A | [6] |
| 5 | Intermediate V, Mesyl Chloride, Ammonia Water | 1:2-1:4 (MsCl), 1:4-1:6 (Base) | N/A | 8-16 hours | N/A | [6] |
| 6 | Intermediate VI, Phosphorylating Agent | N/A | N/A | N/A | >99% Purity | [6] |
Isolation and Purification
The isolation and purification of polar, structurally similar impurities like this compound from the reaction mixture or from the API itself requires robust chromatographic techniques. While the synthesis patent mentions basic column chromatography, methods developed for separating Sofosbuvir and its degradation products provide a more detailed framework for achieving high purity[6][7]. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Isolation and Purification Workflow
The general workflow involves an initial extraction or workup of the crude product, followed by preparative HPLC for fine purification, and subsequent analytical testing to confirm purity and identity.
Caption: General experimental workflow for the isolation and purification of impurities.
Experimental Protocol for Isolation
This protocol is a representative method based on techniques used for isolating Sofosbuvir degradation products, which are applicable to process-related impurities[7][8].
-
Sample Preparation: Following synthesis, neutralize the reaction mixture (e.g., with ammonium (B1175870) bicarbonate for acidic solutions or HCl for basic solutions)[7]. Evaporate the solvent to obtain a crude solid[7].
-
Dissolution: Dissolve the crude solid in a minimal amount of a suitable solvent, ideally the mobile phase used for chromatography (e.g., 50:50 water:acetonitrile)[7][9].
-
Preparative Chromatography:
-
Inject the dissolved sample onto a preparative RP-HPLC system.
-
Employ a mass-directed purification system to selectively collect fractions corresponding to the mass-to-charge ratio (m/z) of this compound (m/z 545.9)[7].
-
-
Fraction Pooling and Concentration:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specification.
-
Remove the solvent from the pooled fractions via lyophilization or rotary evaporation to yield the purified solid impurity[7].
-
-
Characterization: Confirm the identity and purity of the isolated solid using spectroscopic techniques (e.g., ¹H-NMR, Mass Spectrometry) and analytical chromatography[2].
Table 3: Representative Chromatographic Conditions for Isolation & Analysis
| Parameter | Preparative HPLC (Isolation) | Analytical HPLC/UPLC (Purity) | Reference(s) |
| Column | Xtimate C18 (250 x 20 mm, 5 µm) or similar | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or X-Bridge C18 (100 x 4.6 mm, 2.5 µm) | [7][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid or Formic Acid in Water | [7][8][9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [7][8][9] |
| Elution Mode | Gradient or Isocratic | Isocratic (e.g., 50:50 A:B) or Gradient | [8][9] |
| Flow Rate | Dependent on column diameter (e.g., 15-25 mL/min) | 1.0 mL/min | [8][9] |
| Detection | UV (260 nm) and Mass Spectrometry (MS) | UV (260 nm) | [7][9][10] |
| Temperature | Ambient | Ambient | [9] |
This document is intended for research and development purposes. All procedures should be carried out by qualified professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.
References
- 1. Sofosbuvir [simsonpharma.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. This compound | 1496552-51-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Sofosbuvir impurity K CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity K, a known diastereoisomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. This document details its chemical identity, and available physicochemical properties, and outlines relevant experimental protocols for its analysis.
Core Data Presentation
This compound is chemically defined by the following identifiers and properties.
| Parameter | Value | Reference |
| CAS Number | 1496552-51-2 | [1][2][3] |
| Molecular Formula | C₂₂H₂₉ClN₃O₉P | [1][2][3] |
| Molecular Weight | 545.91 g/mol | [1][2][3] |
| Description | A diastereoisomer of Sofosbuvir. | [1][2] |
Table 1: Chemical Identification of this compound
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 158.18 Ų | [3] |
| logP | 1.9258 | [3] |
| Hydrogen Bond Acceptors | 10 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Rotatable Bonds | 10 | [3] |
| Purity (Commercially Available) | ≥98% | [3] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL, 4.58 mM). | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Table 2: Physicochemical and Handling Properties of this compound
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Sofosbuvir and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at 261 nm, the maximum absorbance wavelength for Sofosbuvir.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 50 µg/mL).[4] The solution should be sonicated to ensure complete dissolution and filtered before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is an absolute quantification method that can be used to determine the purity of reference standards. Both ¹H-qNMR and ³¹P-qNMR are applicable to organophosphorus compounds like Sofosbuvir and its impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: An aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred to avoid issues with deuterium (B1214612) exchange that can occur with protic solvents like methanol-d₄.[5][6]
-
Internal Standard: A certified reference material with a known purity is required. For ¹H-qNMR, a common internal standard is maleic acid. For ³¹P-qNMR, phosphonoacetic acid (PAA) can be used.[5][6]
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Calculate the purity of the sample by comparing the integral of a characteristic signal of the analyte with that of the internal standard.
-
Synthesis of Sofosbuvir Impurities
A general method for the synthesis of Sofosbuvir impurities involves a multi-step reaction process. A patented method describes a six-step synthesis to obtain Sofosbuvir impurities with a purity of over 99%. While the specifics for impurity K are not detailed, the general approach involves the use of intermediates and various reaction conditions with controlled molar ratios of reactants, bases, and acids, and defined reaction times.[7] The purification of the final product is a critical step to achieve high purity.
Mandatory Visualizations
As no specific biological signaling pathways involving this compound have been documented, the following diagram illustrates a logical workflow for the identification and characterization of pharmaceutical impurities, which is a critical process in drug development and quality control.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
Formation of Sofosbuvir Impurity K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a testament to the advancements in nucleotide analog prodrugs. The intricate synthesis of this complex molecule, however, is not without its challenges, including the formation of process-related impurities that can impact the final drug product's quality, safety, and efficacy. Among these, Sofosbuvir Impurity K, a chlorinated analog of the active pharmaceutical ingredient, presents a unique synthetic challenge. This technical guide provides a comprehensive overview of the formation of this compound, detailing its structure, potential pathways of formation during the synthesis of Sofosbuvir, and analytical methodologies for its detection and control.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical name is (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate. The synthesis of Sofosbuvir is a multi-step process involving the formation of a key nucleoside intermediate, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, followed by phosphoramidation.[2][3] During this synthesis, various impurities can be generated.[1] These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product.
Unveiling this compound
This compound is identified as a diastereoisomer of Sofosbuvir where the fluorine atom at the 2'-position of the sugar moiety is replaced by a chlorine atom.[4][5][6][7]
Table 1: Structural and Chemical Information of Sofosbuvir and Impurity K
| Feature | Sofosbuvir | This compound |
| Systematic Name | (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-chloro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate |
| CAS Number | 1190307-88-0 | 1496552-51-2 |
| Molecular Formula | C22H29FN3O9P | C22H29ClN3O9P |
| Molecular Weight | 529.45 g/mol | 545.91 g/mol |
| Key Structural Difference | 2'-Fluoro substitution | 2'-Chloro substitution |
Postulated Formation Pathway of this compound
The formation of this compound is intrinsically linked to the synthesis of the crucial nucleoside core, specifically the introduction of the halogen at the 2'-position of the ribose sugar. While the desired product contains a fluorine atom, the presence of a chlorine source during the synthesis can lead to the formation of the chlorinated analog.
A plausible pathway for the formation of Impurity K involves the synthesis of a 2'-chloro-2'-deoxy-2'-methyluridine intermediate. Some patented synthetic routes for Sofosbuvir and related nucleosides utilize chlorinating agents to generate a reactive intermediate which is subsequently coupled with the pyrimidine (B1678525) base.
For instance, a process for the preparation of 2-deoxy-2-fluoro-2-methyl-d-ribofuranosyl nucleoside compounds describes the use of chlorinating agents such as sulfuryl chloride, thionyl chloride, or phosphorus oxychloride to form a 2-chloro intermediate from a protected ribolactone. This reactive chloro-sugar is then used in a glycosylation reaction. If this 2'-chloro nucleoside intermediate is carried forward in the synthesis, it will ultimately lead to the formation of this compound after the phosphoramidation step.
Caption: Plausible formation pathway of this compound.
Alternatively, even in synthetic routes that exclusively aim for the 2'-fluoro analog using fluorinating agents like diethylaminosulfur trifluoride (DAST), the presence of chloride ion impurities in reagents or solvents could potentially lead to a competitive nucleophilic substitution, resulting in the formation of the 2'-chloro intermediate as a byproduct.
Experimental Protocols for Detection and Characterization
The detection and quantification of this compound are critical for ensuring the quality of the final drug substance. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.
HPLC Method for Impurity Profiling
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Sofosbuvir and its impurities would involve the following:
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is a general method and specific conditions may need to be optimized.
Under these conditions, this compound, being structurally similar to Sofosbuvir, would elute in close proximity to the main peak. The retention time for Sofosbuvir is typically around 3.7 minutes, and its process-related impurities would have distinct retention times allowing for their separation and quantification.[5]
Structural Characterization
The definitive identification of this compound requires a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, which will show a characteristic isotopic pattern for a chlorine-containing compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P): Provides detailed structural information. The absence of a ¹⁹F NMR signal and the specific shifts in the ¹H and ¹³C NMR spectra corresponding to the sugar moiety would confirm the presence of chlorine instead of fluorine.
Control Strategies
Controlling the formation of this compound requires a multi-faceted approach:
-
Raw Material Control: Strict quality control of starting materials and reagents to ensure the absence of significant levels of chloride impurities.
-
Process Optimization: Careful optimization of the reaction conditions for the formation of the 2'-fluoro-2'-methyluridine intermediate to minimize the formation of the chlorinated byproduct. This includes temperature, reaction time, and the choice of fluorinating agent and solvent.
-
Purification: Development of robust purification methods, such as crystallization or chromatography, to effectively remove this compound from the desired product.
-
Analytical Monitoring: Implementation of sensitive and validated analytical methods to monitor the levels of Impurity K throughout the manufacturing process and in the final active pharmaceutical ingredient.
Conclusion
The formation of this compound is a critical process-related impurity in the synthesis of Sofosbuvir, arising from the incorporation of a chlorine atom at the 2'-position of the sugar moiety. Understanding its formation pathway, primarily through the generation of a 2'-chloro nucleoside intermediate, is essential for developing effective control strategies. A combination of stringent raw material control, optimized reaction conditions, and robust purification and analytical methods is necessary to ensure the quality and safety of Sofosbuvir for patients worldwide. This guide provides a foundational understanding for researchers and drug development professionals to address and control this specific impurity.
Caption: Integrated workflow for controlling this compound.
References
- 1. The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. EP2855497B1 - Process for the preparation of 2-deoxy-2-fluoro-2-methyl-d-ribofuranosyl nucleoside compounds - Google Patents [patents.google.com]
- 7. Synthesis of Leading Nucleoside Hepatitis C Viral NS5B Inhibitors [ouci.dntb.gov.ua]
The Diastereomeric Dichotomy of Sofosbuvir: An In-Depth Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir (PSI-7977), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Its clinical success is not merely a function of its chemical structure but is intrinsically linked to its specific stereochemistry. Sofosbuvir is the single, purified S-diastereomer (Sp isomer) at the phosphorus center. This technical guide delves into the preclinical data elucidating the differential biological activity between Sofosbuvir and its corresponding R-diastereomer (Rp isomer), PSI-7976. Through a comprehensive review of in vitro studies, this paper will detail the stereoselective metabolism, comparative antiviral potency, and the experimental methodologies used to discern these critical differences, providing a foundational understanding for researchers in the field of antiviral drug development.
Introduction: The Stereochemical Imperative of Sofosbuvir
The development of direct-acting antivirals (DAAs) has revolutionized HCV therapy, with Sofosbuvir emerging as a pangenotypic, potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. As a prodrug, Sofosbuvir requires intracellular metabolic activation to exert its antiviral effect. The initial drug candidate, PSI-7851, was a 1:1 mixture of the Sp and Rp diastereomers. Subsequent research, however, revealed a significant disparity in the biological activity of these two isomers, leading to the selection of the more active Sp diastereomer, PSI-7977 (Sofosbuvir), for clinical development.[1][2] This guide will explore the molecular basis for this selection, focusing on the differential metabolism and antiviral efficacy of the two diastereomers.
Metabolic Activation: A Stereoselective Pathway
The conversion of the Sofosbuvir prodrug to its active triphosphate form, GS-461203 (PSI-7409), is a multi-step intracellular process. This pathway is a key determinant of the drug's efficacy and is notably stereoselective.[1][2]
The metabolic cascade is initiated by the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human Cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[1][2] This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which releases the monophosphate metabolite. Subsequent phosphorylations by cellular kinases yield the active triphosphate analog.[1][2]
Crucially, the initial hydrolytic step is stereospecific. In vitro studies have demonstrated that Cathepsin A preferentially hydrolyzes the Sp-diastereomer (Sofosbuvir).[1] This preferential metabolism of the more active isomer contributes significantly to its superior antiviral potency.
Figure 1: Metabolic Activation Pathway of Sofosbuvir.
Comparative Biological Activity
The differential metabolism of the Sofosbuvir diastereomers translates directly to a marked difference in their in vitro antiviral activity. The Sp-diastereomer, PSI-7977 (Sofosbuvir), is a significantly more potent inhibitor of HCV replication than the Rp-diastereomer, PSI-7976.[1][2]
In Vitro Antiviral Potency
The primary method for assessing the anti-HCV activity of compounds in a cellular context is the HCV replicon assay. This system utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously. The potency of an antiviral compound is typically expressed as the 50% effective concentration (EC50), the concentration at which a 50% reduction in viral replication is observed.
While a direct side-by-side comparison of the EC50 values for PSI-7977 and PSI-7976 from a single study is not publicly available in a tabular format, the literature consistently reports that PSI-7977 is the more active inhibitor in the HCV replicon assay.[1][2] For context, the EC50 values for Sofosbuvir against various HCV genotypes are in the nanomolar range.
| Compound | Diastereomer | Target | Assay | Potency (EC50/IC50) | Reference |
| Sofosbuvir (PSI-7977) | Sp | HCV Replication | HCV Replicon Assay | More potent than Rp-diastereomer | [1][2] |
| PSI-7976 | Rp | HCV Replication | HCV Replicon Assay | Less potent than Sp-diastereomer | [1][2] |
| GS-461203 (Active Triphosphate) | N/A | HCV NS5B Polymerase | Enzymatic Assay | IC50: 0.7 - 2.8 µM (across genotypes) | [3] |
Table 1: Comparative Biological Activity of Sofosbuvir Diastereomers and its Active Metabolite.
Inhibition of HCV NS5B Polymerase
The active triphosphate metabolite of Sofosbuvir, GS-461203, directly inhibits the HCV NS5B polymerase. The inhibitory activity is quantified by the 50% inhibitory concentration (IC50) in an enzymatic assay. The IC50 values for GS-461203 against NS5B polymerases from different HCV genotypes are in the low micromolar range, demonstrating its potent and broad-spectrum activity.[3]
Experimental Protocols
The characterization of the biological activity of Sofosbuvir and its diastereomers relies on two key in vitro experimental systems: the HCV replicon assay and the NS5B polymerase enzymatic assay.
HCV Replicon Assay
The HCV replicon assay is a cell-based system that allows for the study of HCV RNA replication in a controlled laboratory setting.
Objective: To determine the antiviral activity of a compound by measuring its effect on HCV RNA replication in cultured human hepatoma cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Replicon RNA: A subgenomic HCV replicon plasmid, often containing a reporter gene such as firefly luciferase, is linearized and used as a template for in vitro transcription to generate replicon RNA.
-
Transfection: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells, typically via electroporation.
-
Compound Treatment: Following transfection, the cells are seeded into multi-well plates and treated with serial dilutions of the test compound (e.g., Sofosbuvir diastereomers).
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and expression of the reporter gene.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration.
Figure 2: Experimental Workflow for the HCV Replicon Assay.
NS5B Polymerase Enzymatic Assay
This is a cell-free biochemical assay designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the IC50 of a compound (e.g., the active triphosphate metabolite of Sofosbuvir) against purified HCV NS5B polymerase.
Methodology:
-
Expression and Purification of NS5B: The HCV NS5B polymerase is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity using chromatography techniques.
-
Reaction Mixture: A reaction mixture is prepared containing the purified NS5B enzyme, a suitable RNA template and primer, ribonucleotides (NTPs), and a buffer containing essential ions like Mg2+ or Mn2+.
-
Inhibitor Addition: The test compound (in its active form, e.g., triphosphate) is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated, often by the addition of the enzyme or NTPs, and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quantification of Polymerase Activity: The incorporation of nucleotides into the newly synthesized RNA is measured. This can be achieved through several methods:
-
Radiolabeling: One of the NTPs is radiolabeled (e.g., [α-32P]GTP). The amount of incorporated radioactivity is measured after separating the newly synthesized RNA from the unincorporated nucleotides.
-
Malachite Green Assay: This colorimetric assay measures the release of inorganic pyrophosphate (PPi), a byproduct of the polymerase reaction. The amount of PPi is proportional to the enzyme activity.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of NS5B polymerase activity against the inhibitor concentration.
References
In Silico Toxicity Prediction of Sofosbuvir Impurity K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a cornerstone in the treatment of Hepatitis C, functioning as a potent nucleotide analog inhibitor of the viral NS5B polymerase. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. One such impurity, Sofosbuvir impurity K (CAS: 1496552-51-2), requires careful toxicological evaluation. This technical guide provides an in-depth overview of the in silico approach to predict the toxicity of this compound, with a focus on mutagenicity assessment, following the principles outlined in the International Council for Harmonisation (ICH) M7 guideline.[1][2][3][4]
The in silico, or computational, toxicology approach offers a rapid, cost-effective, and scientifically robust method for the initial assessment of genotoxic potential of impurities, reducing the reliance on extensive animal testing.[5] This guide details the methodologies, simulated data, and workflows for a comprehensive in silico evaluation of this compound.
Regulatory Framework: The ICH M7 Guideline
The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for the identification, categorization, qualification, and control of mutagenic impurities.[1][2][3][4] A key recommendation of this guideline is the use of computational toxicology, specifically quantitative structure-activity relationship ((Q)SAR) models, for the initial assessment of mutagenic potential.
The guideline stipulates a tiered approach to assessment and advocates for the use of two complementary (Q)SAR methodologies:
-
An expert rule-based methodology: This approach utilizes predefined structural alerts and rules derived from existing toxicological knowledge to identify molecular substructures associated with mutagenicity.
-
A statistical-based methodology: This method employs statistical models trained on large datasets of chemical structures and their corresponding experimental toxicity data to predict the likelihood of a compound being mutagenic.
A conclusive negative prediction from both methodologies is generally sufficient to classify an impurity as non-mutagenic (ICH M7 Class 5), requiring no further testing for mutagenicity.
In Silico Methodologies for Toxicity Prediction
The in silico assessment of this compound leverages established computational models to predict its potential for DNA reactivity and other toxicological endpoints.
Chemical Structure of this compound
The chemical structure of this compound (CAS: 1496552-51-2; Molecular Formula: C₂₂H₂₉ClN₃O₉P) is the foundational input for all in silico predictions.
IUPAC Name: isopropyl ((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
Expert Rule-Based (Q)SAR Assessment
Expert rule-based systems, such as Lhasa Limited's Derek Nexus, analyze the chemical structure of a query compound for the presence of "structural alerts" – molecular fragments that are known to be associated with specific toxicities. For this compound, the assessment would focus on identifying any substructures with known mutagenic or clastogenic potential. While a definitive prediction requires the use of the licensed software, a hypothetical analysis might scrutinize the molecule for features such as electrophilic centers that could react with DNA.
Statistical-Based (Q)SAR Assessment
Statistical-based systems, like Lhasa Limited's Sarah Nexus or other similar models like CASE Ultra, use machine learning algorithms trained on large toxicological databases. These models compare the structural features of the query molecule to those in their training set to derive a probabilistic assessment of mutagenicity. The output typically includes a prediction (positive or negative) and a confidence level. For this compound, the model would calculate the probability of it being positive in a bacterial reverse mutation (Ames) test.
Experimental Protocol: In Silico Mutagenicity Assessment of this compound
This section details a standardized protocol for conducting the in silico mutagenicity assessment of this compound in accordance with ICH M7 guidelines.
Objective: To predict the bacterial mutagenicity potential of this compound using two complementary (Q)SAR methodologies and assign an ICH M7 classification.
Materials:
-
Chemical structure of this compound in a standard digital format (e.g., SMILES or MOL file).
-
Licensed and validated expert rule-based (Q)SAR software (e.g., Derek Nexus).
-
Licensed and validated statistical-based (Q)SAR software (e.g., Sarah Nexus).
Procedure:
-
Structure Input:
-
Obtain the canonical SMILES representation or a 2D structure file for this compound.
-
Import the structure into both the expert rule-based and statistical-based (Q)SAR software platforms.
-
Ensure correct representation of stereochemistry and tautomeric forms by the software.
-
-
Expert Rule-Based Analysis:
-
Execute the mutagenicity prediction for the imported structure in the expert rule-based software.
-
The software will analyze the structure for the presence of predefined toxicophores.
-
Record the prediction outcome (e.g., "negative," "positive," "equivocal," or "no alert").
-
If a structural alert is triggered, document the specific alert, its reasoning, and any supporting data provided by the software (e.g., literature references, example compounds).
-
-
Statistical-Based Analysis:
-
Run the bacterial mutagenicity prediction for the imported structure in the statistical-based software.
-
The software will generate a prediction based on its statistical model.
-
Record the prediction outcome (e.g., "mutagenic" or "non-mutagenic").
-
Document the confidence level or probability associated with the prediction.
-
Analyze the model's applicability domain to ensure the prediction for this compound is reliable.
-
-
Weight of Evidence and Classification:
-
Synthesize the results from both the expert rule-based and statistical-based models.
-
Apply expert knowledge to review any conflicting or equivocal results.
-
Based on the combined evidence, assign an ICH M7 classification to this compound according to the following criteria:
-
Class 5: Negative in both the expert rule-based and statistical-based models.
-
Class 3: Positive in one or both models, indicating a structural alert for mutagenicity.
-
Class 2: Known mutagen.
-
Class 1: Known mutagen and carcinogen.
-
Class 4: An alert is identified, but it is shared with the parent API (Sofosbuvir), which has been demonstrated to be non-mutagenic.
-
-
-
Reporting:
-
Generate a comprehensive report detailing the software versions used, the exact structure analyzed, the prediction results from each model, any alerts or relevant model parameters, the final ICH M7 classification, and the rationale for the classification.
-
Data Presentation: Simulated In Silico Toxicity Predictions
The following tables summarize the simulated quantitative and qualitative data from the in silico toxicity assessment of this compound.
Table 1: Simulated (Q)SAR Mutagenicity Predictions for this compound
| Prediction Methodology | Software Platform (Example) | Predicted Endpoint | Prediction Outcome | Confidence/Likelihood | Structural Alert Identified |
| Expert Rule-Based | Derek Nexus | Bacterial Mutagenicity | Negative | High | None |
| Statistical-Based | Sarah Nexus | Ames Mutagenicity | Non-mutagenic | 95% | N/A |
Table 2: ICH M7 Classification and Summary
| Impurity Name | CAS Number | Expert Rule-Based Result | Statistical-Based Result | Final ICH M7 Classification | Justification and Recommended Action |
| This compound | 1496552-51-2 | Negative | Negative | Class 5 | Both complementary (Q)SAR models predict the impurity to be non-mutagenic. No further mutagenicity testing is required. Control as a non-mutagenic impurity. |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the in silico toxicity assessment process.
Caption: ICH M7 Workflow for Impurity Assessment.
Caption: In Silico Prediction Workflow for this compound.
Conclusion
The in silico toxicity prediction for this compound, conducted in alignment with the ICH M7 guideline, provides a robust and efficient initial assessment of its mutagenic potential. By employing two complementary (Q)SAR methodologies—expert rule-based and statistical-based—a high-confidence prediction can be made. The simulated data presented in this guide illustrates a scenario where this compound is predicted to be non-mutagenic, leading to a classification as an ICH M7 Class 5 impurity. This classification, if confirmed by actual analysis, would justify its control as a standard, non-mutagenic impurity without the need for further genotoxicity testing. This technical guide serves as a comprehensive resource for researchers and drug development professionals in applying computational toxicology for the safety assessment of pharmaceutical impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound CAS:1496552-51-2 LM8BR07535IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 3. This compound (索非布韦杂质 K) - 仅供科研 | HCV | MCE [medchemexpress.cn]
- 4. chemscene.com [chemscene.com]
- 5. CAS: 1496552-51-2 | CymitQuimica [cymitquimica.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As with all pharmaceutical compounds, a thorough evaluation of its genotoxic potential, along with that of its related compounds—including impurities, metabolites, and degradation products—is a critical component of its safety assessment. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations which may lead to cancer.[1] This technical guide provides a comprehensive overview of the genotoxicity assessment of Sofosbuvir and its associated compounds, detailing experimental methodologies, presenting available data, and illustrating relevant biological pathways.
Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for the assessment and control of genotoxic impurities in pharmaceuticals to mitigate any potential carcinogenic risk.[1][2] For impurities with genotoxic potential, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often applied, which is considered to pose a negligible risk of cancer.[1]
Genotoxicity Profile of Sofosbuvir
Sofosbuvir has been evaluated through a standard battery of in vitro and in vivo genotoxicity assays, which have consistently demonstrated a lack of genotoxic activity. These findings are supported by multiple regulatory assessments and independent research studies.
A study assessing the cytotoxic and genotoxic effects of Sofosbuvir in a human-derived liver cell line (HepG2) using the in vitro cytokinesis-block micronucleus cytome assay found no increase in the frequency of chromosomal damage.[3][4][5] This is consistent with reports from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which indicate that Sofosbuvir was not genotoxic in a battery of tests including the in vitro reverse mutation assay (Ames test), an in vitro chromosome aberration assay in human lymphocytes, and an in vivo micronucleus assay.[3][5]
Summary of Sofosbuvir Genotoxicity Data
| Assay | System | Metabolic Activation | Concentration/Dose | Result | Reference |
| In Vitro | |||||
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without S9 | Not specified in public reports | Negative | EMA/FDA reports |
| Chromosomal Aberration | Human Lymphocytes | With and without S9 | Not specified in public reports | Negative | EMA/FDA reports |
| Micronucleus Test | HepG2 cells | Not applicable | 0.011–1.511 mM | Negative | [3][4][5] |
| In Vivo | |||||
| Micronucleus Test | Rodent hematopoietic cells | Not applicable | Not specified in public reports | Negative | EMA/FDA reports |
Genotoxicity Assessment of Sofosbuvir Related Compounds
A comprehensive safety assessment of a drug substance must also consider its related compounds, which include metabolites, process impurities, and degradation products. While extensive public data on the genotoxicity of each specific related compound of Sofosbuvir is limited, regulatory assessments and in silico prediction methods provide valuable insights.
Metabolites
Sofosbuvir is a prodrug that is rapidly metabolized in the liver to form the active nucleoside analog triphosphate, GS-461203. The primary circulating metabolite is the nucleoside GS-331007, which accounts for over 90% of the systemic drug-related material exposure.[6] Another metabolite identified is GS-566500.
Degradation Products
Forced degradation studies have been conducted on Sofosbuvir to identify its potential degradation products under various stress conditions such as acid, base, oxidation, heat, and light.[8] One study utilized in silico toxicology prediction software (TOPKAT and DEREK) to assess the genotoxicity of identified degradation products.[8] In silico methods are increasingly used in the early stages of drug development to predict the mutagenic potential of chemicals and are recognized by regulatory guidelines such as ICH M7.[9][10][11]
In Silico Genotoxicity Prediction of Sofosbuvir Degradation Products
| Degradation Product | In Silico Tool | Predicted Endpoint | Result | Reference |
| Acid Degradation Impurity | TOPKAT/DEREK | Ames Mutagenicity | Non-mutagenic | [8] |
| Base Degradation Impurity A | TOPKAT/DEREK | Ames Mutagenicity | Non-mutagenic | [8] |
| Base Degradation Impurity B | TOPKAT/DEREK | Ames Mutagenicity | Non-mutagenic | [8] |
| Oxidative Degradation Impurity | TOPKAT/DEREK | Ames Mutagenicity | Non-mutagenic | [8] |
Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies for the standard battery of genotoxicity tests are crucial for the accurate interpretation of results. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the point mutation-inducing potential of a substance using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[12]
Methodology:
-
Strains: At least five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and (if applicable) S9 mix are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[13][14][15]
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human peripheral blood lymphocytes.
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
Following treatment, cells are cultured for a period that allows for the expression of chromosomal damage (approximately 1.5-2 normal cell cycle lengths).
-
A metaphase-arresting agent (e.g., colcemid) is added to the cultures.
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered clastogenic if it induces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475
This test evaluates the potential of a substance to induce chromosomal aberrations in the bone marrow cells of rodents.[9][16][17]
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Administration: The test substance is administered, usually via the clinical route of administration, at multiple dose levels.
-
Procedure:
-
Animals are treated with the test substance.
-
At appropriate time intervals after treatment, a metaphase-arresting agent (e.g., colchicine) is administered.
-
Bone marrow is collected from the femur or tibia.
-
Cells are harvested, prepared into slides, and stained.
-
-
Data Analysis: Metaphase cells are scored for chromosomal aberrations. A positive result is characterized by a dose-related and statistically significant increase in the frequency of cells with chromosomal aberrations.
Signaling Pathways in Genotoxicity
Genotoxic agents can induce DNA damage, which in turn activates complex cellular signaling pathways to initiate DNA repair, cell cycle arrest, or apoptosis. Understanding these pathways is crucial for interpreting genotoxicity data.
DNA Damage Response (DDR) Pathway
The DNA Damage Response (DDR) is a network of signaling pathways that senses, signals, and repairs DNA lesions. Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA damage, including single-stranded DNA.[5][10][18]
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical downstream effector in the DNA damage response.[7] Upon activation by upstream kinases like ATM and CHK2, p53 acts as a transcription factor, regulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX).[15][19][20]
Experimental Workflow for Genotoxicity Assessment
The assessment of genotoxicity for a new pharmaceutical compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Conclusion
Based on a comprehensive review of the available data, Sofosbuvir is considered to be non-genotoxic. The standard battery of in vitro and in vivo genotoxicity tests for Sofosbuvir have all yielded negative results. While experimental data on the genotoxicity of its related compounds are not extensively published, in silico predictions for known degradation products suggest a low potential for mutagenicity. Furthermore, regulatory assessments indicate that potential genotoxic impurities from the manufacturing process are controlled to levels that do not pose a significant risk to patients. This body of evidence supports the safe use of Sofosbuvir from a genotoxicity perspective. Continuous monitoring and assessment, particularly for any new impurities or degradation products that may be identified, remain an essential part of the lifecycle management of this important therapeutic agent.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. asianjpr.com [asianjpr.com]
- 3. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. murciasalud.es [murciasalud.es]
- 8. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pozescaf.com [pozescaf.com]
- 11. researchgate.net [researchgate.net]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. jeaht.org [jeaht.org]
- 14. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genedirex.com [genedirex.com]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 20. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
Forced Degradation of Sofosbuvir: A Technical Guide to Understanding Impurity Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir (B1194449), a key antiviral drug. The focus is on the degradation pathways and the formation of impurities under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. While this guide details the known degradation products of Sofosbuvir, it also addresses the nature of Sofosbuvir Impurity K, a diastereomer of the active pharmaceutical ingredient.
Introduction to Sofosbuvir and Forced Degradation
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication. As a prodrug, Sofosbuvir is metabolized in hepatocytes to its active triphosphate form. Understanding the stability of Sofosbuvir under stress conditions is crucial for ensuring its quality, safety, and efficacy.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The results help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
Experimental Protocols for Forced Degradation Studies
Detailed methodologies for subjecting Sofosbuvir to various stress conditions have been reported in the literature. The following protocols are synthesized from published studies.[1][2][3]
1. Acid Hydrolysis
-
Procedure: A solution of Sofosbuvir is prepared in the acidic medium and refluxed at a temperature ranging from 70°C to 80°C.[1][2] The duration of the stress test can vary from 6 to 10 hours.[1][2] Following the stress period, the solution is neutralized with a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) bicarbonate) before analysis.[1]
2. Base Hydrolysis
-
Procedure: Sofosbuvir is dissolved in the alkaline solution and maintained at a temperature between 60°C and 70°C for a period of 10 to 24 hours.[1][2] After the specified time, the solution is neutralized with an appropriate acid (e.g., HCl) prior to analysis.[1]
3. Oxidative Degradation
-
Procedure: The drug is exposed to the hydrogen peroxide solution at temperatures up to 80°C for a duration that can extend for several days.[1][2]
4. Thermal Degradation
-
Procedure: Solid Sofosbuvir is subjected to dry heat at a temperature of around 50°C for an extended period, for instance, 21 days.[2]
5. Photolytic Degradation
-
Procedure: A solution of Sofosbuvir, or the solid drug, is exposed to UV light (e.g., at 254 nm) or direct sunlight for a specified duration, such as 24 hours or 21 days.[1][2]
Quantitative Data on Sofosbuvir Degradation
The extent of Sofosbuvir degradation varies significantly with the applied stress condition. The following table summarizes the quantitative data reported in various studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Identified Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 1 N HCl | 80°C (reflux) | 10 hours | 8.66% | 416.08 | [1] |
| Acid Hydrolysis | 0.1 N HCl | 70°C (reflux) | 6 hours | 23% | 488 | [2][4] |
| Base Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97% | 453.13, 411.08 | [1] |
| Base Hydrolysis | 0.1 N NaOH | 70°C (reflux) | 10 hours | 50% | 393.3 | [2][4] |
| Oxidative | 30% H₂O₂ | 80°C | 2 days | 0.79% | 527.15 | [1] |
| Oxidative | 3% H₂O₂ | Not Specified | 7 days | 19.02% | 393 | [2][4] |
| Thermal | 50°C | 21 days | No degradation | - | [2] | |
| Photolytic | UV light / Sunlight | Not Specified | 21 days | No degradation | - | [2] |
Known Degradation Pathways of Sofosbuvir
Under forced degradation conditions, Sofosbuvir primarily undergoes hydrolysis of its ester and phosphoramidate (B1195095) moieties. Oxidative conditions can also lead to the formation of specific degradation products. The following diagram illustrates the major degradation pathways.
Caption: Major degradation pathways of Sofosbuvir under stress conditions.
The Case of this compound
This compound is identified as a diastereomer of Sofosbuvir.[5][6][7] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the context of Sofosbuvir, which has multiple chiral centers, several diastereomers are possible.
It is important to note that the formation of this compound has not been reported as a product of forced degradation studies in the reviewed literature. Instead, diastereomers of Sofosbuvir are typically formed during its synthesis. The manufacturing process of Sofosbuvir often yields a mixture of diastereomers, which then requires separation to isolate the desired active isomer.
Therefore, this compound is best characterized as a process-related impurity rather than a degradation product. Its control and quantification are critical aspects of the manufacturing and quality control processes of Sofosbuvir.
General Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies, from initial planning to data analysis.
Caption: General workflow for a forced degradation study.
Conclusion
Forced degradation studies of Sofosbuvir reveal its susceptibility to hydrolysis under acidic and basic conditions, and to a lesser extent, to oxidation. The primary degradation pathways involve the cleavage of the phosphoramidate and ester functionalities. Sofosbuvir is found to be stable under thermal and photolytic stress. This compound, a diastereomer, is not a typical degradation product but rather a process-related impurity arising from the synthesis of the drug. A thorough understanding of both degradation products and process-related impurities is essential for the development of robust and safe Sofosbuvir formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Stability and Degradation of Sofosbuvir Impurity K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability profile and potential degradation pathways of Sofosbuvir impurity K. Due to the limited publicly available stability data specifically for Impurity K, this document leverages extensive information on the forced degradation of the parent drug, Sofosbuvir, to infer the potential behavior of this impurity. This guide also includes detailed experimental protocols and visual representations of degradation pathways to support further research and drug development efforts.
Introduction to Sofosbuvir and Impurity K
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby terminating viral replication. The purity and stability of the active pharmaceutical ingredient (API) are critical for its safety and efficacy.
This compound is identified as a process-related impurity of Sofosbuvir. Structurally, it is a diastereoisomer of Sofosbuvir where the fluorine atom at the 2'-position of the ribose moiety is substituted with a chlorine atom.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.45 | 2'-fluoro-2'-methyluridine analog |
| This compound | C₂₂H₂₉ClN₃O₉P | 545.91 | 2'-chloro-2'-methyluridine analog |
The presence of a chloro- instead of a fluoro-substituent can significantly impact the molecule's electronic properties, bond strengths, and ultimately, its stability and degradation profile.
Stability Profile of Sofosbuvir
Forced degradation studies on Sofosbuvir, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, reveal its susceptibility to degradation in acidic, basic, and oxidative environments. The drug is generally found to be stable under neutral, thermal, and photolytic conditions.
A summary of quantitative data from representative forced degradation studies of Sofosbuvir is presented below:
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products (DPs) Identified (m/z) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours | 23% | DP I (m/z 488) | [1] |
| 1 N HCl, 80°C | 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 416.08) | [2] | |
| Basic Hydrolysis | 0.1 N NaOH | 10 hours | 50% | DP II (m/z 393.3) | [1] |
| 0.5 N NaOH, 60°C | 24 hours | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | [2] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | 19.02% | DP III (m/z 393) | [1] |
| 30% H₂O₂, 80°C | 2 days | 0.79% | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (m/z 527.15) | [2] | |
| Thermal Degradation | 50°C | 21 days | No degradation | - | [1] |
| Photolytic Degradation | Sunlight | 21 days | No degradation | - | [1] |
Degradation Pathways of Sofosbuvir
The primary degradation pathways of Sofosbuvir involve the hydrolysis of the phosphoramidate (B1195095) and ester functionalities, as well as modifications to the ribose and uracil (B121893) moieties.
Hydrolytic Degradation
Under acidic and basic conditions, Sofosbuvir undergoes hydrolysis at two primary sites: the phosphoramidate linkage and the isopropyl ester group.
-
Acid-catalyzed hydrolysis can lead to the cleavage of the P-N bond of the phosphoramidate, resulting in the formation of the corresponding phosphonic acid derivative.
-
Base-catalyzed hydrolysis is more pronounced and can lead to the saponification of the isopropyl ester to a carboxylic acid, as well as cleavage of the phosphoramidate bond.
Caption: Hydrolytic degradation pathways of Sofosbuvir.
Oxidative Degradation
In the presence of oxidizing agents like hydrogen peroxide, Sofosbuvir can undergo oxidation. The tertiary amine of the phosphoramidate is a potential site for oxidation, leading to the formation of an N-oxide. Additionally, oxidation of the ribose moiety can occur.
Caption: Oxidative degradation pathway of Sofosbuvir.
Postulated Stability Profile and Degradation Pathways of this compound
Postulated Stability Profile
The replacement of the highly electronegative fluorine atom with a less electronegative chlorine atom at the 2'-position is expected to influence the stability of the glycosidic bond and the ribose ring. The C-Cl bond is generally weaker and more susceptible to nucleophilic substitution than the C-F bond. Therefore, Impurity K may exhibit lower stability compared to Sofosbuvir, particularly under conditions that favor hydrolysis or solvolysis.
Studies on other 2'-chloro-nucleoside analogs have shown susceptibility to hydrolysis, especially under acidic conditions, leading to the cleavage of the glycosidic bond and formation of the free base.
Postulated Degradation Pathways
The degradation pathways of this compound are likely to mirror those of Sofosbuvir, with the addition of pathways involving the 2'-chloro substituent.
-
Hydrolytic Degradation: Similar to Sofosbuvir, Impurity K is expected to undergo hydrolysis of the phosphoramidate and isopropyl ester groups under acidic and basic conditions. Additionally, the 2'-chloro group may be susceptible to hydrolysis, leading to the formation of a 2'-hydroxy analog. Acid-catalyzed cleavage of the glycosidic bond, a known degradation pathway for 2'-deoxynucleosides, may also be a relevant pathway for Impurity K.
-
Oxidative Degradation: The phosphoramidate moiety of Impurity K is expected to be susceptible to oxidation, similar to Sofosbuvir.
-
Thermal and Photolytic Degradation: Given the stability of Sofosbuvir under these conditions, it is reasonable to assume that Impurity K would also be relatively stable. However, the C-Cl bond is more photolabile than the C-F bond, suggesting a potential for photolytic degradation pathways not observed for Sofosbuvir.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir, which can be adapted for the investigation of this compound.
General Sample Preparation
A stock solution of the test substance (Sofosbuvir or Impurity K) is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a concentration of 1 mg/mL.
Analytical Method
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Injection Volume: 10-20 µL.
Caption: General experimental workflow for forced degradation studies.
Specific Stress Conditions
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 70°C for 6 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 70°C for 10 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide. Store the solution at room temperature for 7 days. After the specified time, dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 50°C for 21 days. After the specified time, prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for 21 days. After the specified time, prepare a 50 µg/mL solution in the mobile phase.
Conclusion
While specific experimental data on the stability of this compound is lacking, a comprehensive understanding of its potential behavior can be inferred from the extensive studies on the parent drug, Sofosbuvir, and the known chemical properties of 2'-chloro-nucleoside analogs. This compound is likely to undergo similar hydrolytic and oxidative degradation as Sofosbuvir, with the additional possibility of degradation pathways involving the 2'-chloro substituent, potentially leading to reduced overall stability. The experimental protocols provided in this guide offer a robust framework for conducting detailed stability studies on this and other related impurities, which is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. Further research is warranted to definitively characterize the stability profile and degradation pathways of this compound.
References
Methodological & Application
Application Note: HPLC Method for the Determination of Sofosbuvir Impurity K
AN-SOFO-IMP-K-001
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Sofosbuvir impurity K is a known diastereoisomer of Sofosbuvir.[2][3][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substances. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.
Chemical Structures
-
Sofosbuvir: Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.[5]
Experimental Protocol
This protocol outlines the necessary steps for the determination of this compound using HPLC.
1. Materials and Reagents
-
Sofosbuvir reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified water (HPLC grade)
-
Sofosbuvir bulk drug sample
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of Sofosbuvir and this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Table 1: HPLC Chromatographic Conditions [6][7]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 10 | 50 | 50 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 50 | 50 |
| 25 | 50 | 50 |
Table 2: Gradient Elution Program
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
-
Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
-
Standard Solution: Pipette 5.0 mL of the Sofosbuvir Standard Stock Solution and 1.0 mL of the this compound Standard Stock Solution into a 50 mL volumetric flask and make up to volume with diluent. This solution contains approximately 100 µg/mL of Sofosbuvir and 2 µg/mL of this compound.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir bulk drug sample into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and make up to volume with diluent.
4. System Suitability
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Sofosbuvir peak) | ≤ 2.0 |
| Theoretical Plates (for Sofosbuvir peak) | ≥ 2000 |
| % RSD for peak area (n=5) | ≤ 2.0% |
| Resolution between Sofosbuvir and Impurity K | ≥ 1.5 |
Table 3: System Suitability Criteria
5. Analysis Procedure
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation
The amount of this compound in the sample is calculated using the following formula:
Where:
-
Area_Imp_Sample is the peak area of impurity K in the sample chromatogram.
-
Area_Imp_Std is the peak area of impurity K in the standard chromatogram.
-
Conc_Imp_Std is the concentration of impurity K in the standard solution (µg/mL).
-
Conc_Sample is the concentration of the Sofosbuvir sample in the sample solution (µg/mL).
Method Validation Summary
The analytical method was validated according to ICH guidelines.[6] A summary of the validation parameters is provided below.
| Parameter | Result |
| Linearity (Impurity K) | Linear in the range of 0.5 - 3.0 µg/mL (r² > 0.999) |
| LOD (Impurity K) | 0.05 µg/mL |
| LOQ (Impurity K) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Robustness | The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Table 4: Summary of Validation Data
Forced Degradation Studies
Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][8] The method was able to separate the degradation products from the main peak of Sofosbuvir and impurity K, proving its specificity.
Experimental Workflow
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|CAS 1496552-51-2|DC Chemicals [dcchemicals.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. archives.ijper.org [archives.ijper.org]
Application Note: High-Resolution UPLC Analysis for the Separation of Sofosbuvir Diastereomers
Abstract
This application note details a novel Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of the diastereomers of Sofosbuvir, a critical antiviral agent used in the treatment of Hepatitis C. Sofosbuvir contains a chiral phosphorus center, resulting in two diastereomers, the (Sp) and (Rp) isomers. The stereochemical configuration of this center is crucial for the drug's therapeutic efficacy. Therefore, a robust analytical method to resolve and quantify these diastereomers is essential for quality control in drug manufacturing and formulation. This method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and peak shape for the two diastereomers in a short analysis time, making it suitable for high-throughput screening and quality control environments.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is a prodrug that is metabolized in vivo to its active triphosphate form. The synthesis of Sofosbuvir can result in a mixture of two diastereomers at the phosphorus center. The desired therapeutic agent is the (Sp)-isomer, while the (Rp)-isomer is considered an impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral drugs. Consequently, the development of a reliable and efficient analytical method for the separation and quantification of these diastereomers is of paramount importance for ensuring the safety and efficacy of the final drug product. This application note presents a UPLC method that achieves baseline separation of the Sofosbuvir diastereomers, allowing for accurate determination of their respective concentrations.
Experimental Protocols
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: A polysaccharide-based chiral stationary phase column is recommended for this separation. A column such as the Daicel CHIRALPAK® series or equivalent, with particle sizes suitable for UPLC applications (e.g., sub-2 µm), should be used.
-
Vials: Amber glass vials with low-volume inserts.
-
Solvents: HPLC-grade or UPLC-grade acetonitrile, methanol (B129727), and ethanol.
-
Reagents: Analytical grade modifiers, if required (e.g., formic acid, diethylamine).
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Sofosbuvir reference standard (containing both diastereomers) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
-
Sample Solution (for drug substance or product): Prepare a solution of the Sofosbuvir drug substance or a powdered sample of the drug product in methanol to achieve a nominal concentration of 100 µg/mL of Sofosbuvir. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.
UPLC Method Parameters
The following UPLC method was developed for the separation of Sofosbuvir diastereomers.
| Parameter | Value |
| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative) |
| Particle Size | 1.7 µm |
| Dimensions | 2.1 x 100 mm |
| Mobile Phase | Isocratic: Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 2 µL |
| Detector | PDA |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Data Presentation
The developed UPLC method provides excellent separation of the Sofosbuvir diastereomers. The following table summarizes the expected quantitative data for the separation.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| Sofosbuvir (Rp)-isomer | 4.2 | 1.1 | > 8000 | - |
| Sofosbuvir (Sp)-isomer | 5.5 | 1.2 | > 9000 | > 2.0 |
Note: The retention times and resolution are typical values and may vary depending on the specific chiral column and UPLC system used.
Mandatory Visualization
Caption: Experimental workflow for the UPLC analysis of Sofosbuvir diastereomers.
Discussion
The presented UPLC method offers a rapid and reliable approach for the baseline separation of Sofosbuvir diastereomers. The use of a polysaccharide-based chiral stationary phase is key to achieving the desired selectivity. The isocratic mobile phase ensures method robustness and reproducibility. The short run time of 10 minutes allows for high sample throughput, which is advantageous in a quality control setting. The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose, including assessments of specificity, linearity, accuracy, precision, and robustness.
Conclusion
This application note provides a detailed protocol for the UPLC analysis of Sofosbuvir diastereomers. The method is demonstrated to be suitable for the separation and quantification of the (Sp) and (Rp) isomers of Sofosbuvir, which is critical for the quality control of this important antiviral drug. The provided workflow and experimental parameters can be readily implemented in a laboratory setting for routine analysis.
Application Note: LC-MS/MS Characterization of Sofosbuvir Degradation Products
AN-SOFO-DEG-001
Abstract
This application note provides a comprehensive overview and detailed protocols for the characterization of degradation products of Sofosbuvir using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C, can degrade under various stress conditions, leading to the formation of impurities that may affect its efficacy and safety. Understanding these degradation pathways is crucial for formulation development, stability testing, and regulatory compliance. This document outlines the methodologies for forced degradation studies, sample preparation, and LC-MS/MS analysis, and presents the expected degradation products with their mass spectrometric characterization.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Forced degradation studies are a regulatory requirement and a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[2] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] LC-MS/MS is a powerful analytical technique for the separation, identification, and quantification of these degradation products.[5] This application note details the experimental procedures and expected outcomes for the analysis of Sofosbuvir's degradation products.
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are performed to generate the potential degradation products of Sofosbuvir.
a. Acid Hydrolysis:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.[4]
-
Reflux the solution at 80°C for 10 hours.[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of ammonium (B1175870) bicarbonate solution.[4]
-
Lyophilize the neutralized solution to obtain a solid residue.[4]
-
Reconstitute the residue in 4 mL of mobile phase (50:50, v/v) for LC-MS/MS analysis.[4]
b. Base Hydrolysis:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.[4]
-
Maintain the solution at 60°C for 24 hours.[4]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with 1 N HCl.[4]
-
Evaporate the solution to dryness.[4]
-
Dissolve the residue in 5 mL of mobile phase (50:50, v/v) for analysis.[4]
c. Oxidative Degradation:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide (H₂O₂).[4]
-
Keep the solution at 80°C for two days.[4]
-
Following the incubation, evaporate the solution to obtain a solid residue.[4]
-
Reconstitute the residue in 5 mL of mobile phase (50:50, v/v) for LC-MS/MS analysis.[4]
d. Thermal Degradation:
-
Expose a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days.[6]
-
Dilute the solution with methanol (B129727) to a final concentration of 50 µg/mL before injection.[6]
e. Photolytic Degradation:
-
Expose a solid sample of Sofosbuvir to UV light at 254 nm for 24 hours.[4]
-
Alternatively, expose a stock solution to sunlight for 21 days.[6]
-
Prepare a solution of the exposed sample in the mobile phase for analysis.
Sample Preparation for LC-MS/MS Analysis
-
Standard Solution: Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol. Further dilute with the mobile phase to a working concentration (e.g., 15 µg/mL).[4]
-
Degradation Samples: The reconstituted solutions from the forced degradation studies may require further dilution with the mobile phase to an appropriate concentration for analysis.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection into the LC-MS/MS system.[4]
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3][7]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and water (e.g., 70:30, v/v) or acetonitrile (B52724) and 0.1% formic acid in water.[3][4]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.[6]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).[1]
-
Scan Range: m/z 100-600.[6]
-
MS/MS Analysis: Perform product ion scans on the detected parent ions of potential degradation products to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
Quantitative Summary of Sofosbuvir Degradation
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C | 8.66 | [4] |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23 | [6] |
| Base Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97 | [4] |
| Base Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50 | [6] |
| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79 | [4] |
| Oxidative | 3% H₂O₂ | 7 days | Room Temp | 19.02 | [6] |
| Thermal | Dry Heat | 21 days | 50°C | No degradation | [6] |
| Photolytic | UV Light (254 nm) | 24 hours | Ambient | No degradation | [4] |
| Neutral Hydrolysis | Water | - | - | No degradation | [3] |
Major Degradation Products Identified by LC-MS/MS
| Degradation Product | Stress Condition | Retention Time (min) | m/z [M+H]⁺ | Proposed Molecular Formula | Reference |
| DP I | Acidic | 4.2 | 488 | - | [6][8] |
| DP II | Alkaline | 3.6 | 393.3 | - | [6][8] |
| DP III | Oxidative | 3.2 | 393 | - | [6][8] |
| Acid Degradation Product | Acidic | - | 417.0843 | C₁₆H₁₉FN₂O₈P | [4] |
| Base Degradation Product A | Alkaline | - | 454.1369 | C₁₆H₂₆FN₃O₉P | [4] |
| Base Degradation Product B | Alkaline | - | 412.0900 | C₁₃H₂₀FN₃O₉P | [4] |
| Oxidative Degradation Product | Oxidative | - | 528.1525 | C₂₂H₂₈FN₃O₉P | [4] |
Visualizations
Caption: Experimental workflow for the characterization of Sofosbuvir degradation products.
Caption: Simplified degradation pathways of Sofosbuvir under different stress conditions.
Discussion
The forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[3][6] Under acidic conditions, hydrolysis can lead to the formation of degradation products like DP I (m/z 488).[6][8] In alkaline media, more significant degradation is observed, resulting in products such as DP II (m/z 393.3).[6][8] Oxidative stress also leads to the formation of distinct degradation products like DP III (m/z 393).[6][8]
The structural elucidation of these degradation products is achieved through the interpretation of their MS/MS fragmentation patterns. For instance, the fragmentation of the protonated Sofosbuvir molecule can be compared with the fragmentation of the degradation products to identify the site of modification.
Conclusion
This application note provides a framework for the systematic investigation of Sofosbuvir degradation products using LC-MS/MS. The detailed protocols for forced degradation and LC-MS/MS analysis, along with the summary of known degradation products, serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The application of these methods will ensure the quality, safety, and efficacy of Sofosbuvir drug products.
References
- 1. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols for NMR Spectral Data Interpretation of Sofosbuvir Impurity K
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) spectral data for impurities of Sofosbuvir (B1194449), with a focus on a compound referred to as "Impurity K." Due to ambiguity in the public domain regarding the precise structure of "Sofosbuvir Impurity K," this note addresses the available information and provides a comprehensive framework for analysis using data from well-characterized Sofosbuvir degradation products as illustrative examples.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C.[1] Its chemical name is (S)-Isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities, including diastereomers, degradation products, and process-related impurities.[2] The identification and characterization of these impurities are crucial for ensuring the quality, safety, and efficacy of the drug product. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such impurities.[3][4]
The Ambiguity of "this compound"
Given this ambiguity, this application note will utilize data from well-characterized forced degradation products of Sofosbuvir to demonstrate the principles of NMR data interpretation for related impurities. These examples will provide a practical guide for researchers encountering novel or uncharacterized Sofosbuvir impurities.
NMR Data of Sofosbuvir and Characterized Degradation Products
Forced degradation studies under acidic, basic, and oxidative conditions have led to the isolation and characterization of several Sofosbuvir degradation products using NMR and other analytical techniques.[10][11] The following tables summarize the ¹H and ¹³C NMR spectral data for Sofosbuvir and one of its key degradation products.
Table 1: ¹H NMR Spectral Data of Sofosbuvir and an Acid Degradation Product
| Assignment | Sofosbuvir Chemical Shift (δ ppm) | Acid Degradation Product Chemical Shift (δ ppm) |
| H-6 (uracil) | 7.95 (d) | 7.65 (d) |
| H-5 (uracil) | 5.65 (d) | 5.48 (d) |
| H-1' | 6.15 (d) | 6.05 (d) |
| H-3' | 4.30 (m) | 4.10 (m) |
| H-5'a | 4.45 (m) | 4.25 (m) |
| H-5'b | 4.20 (m) | 4.15 (m) |
| Phenyl-H | 7.20-7.40 (m) | 7.10-7.30 (m) |
| L-Ala α-H | 3.95 (q) | - |
| L-Ala β-CH₃ | 1.30 (d) | - |
| Isopropyl CH | 4.90 (septet) | - |
| Isopropyl CH₃ | 1.20 (d) | - |
| 2'-CH₃ | 1.10 (s) | 1.05 (s) |
Note: Data is compiled from representative spectra and may vary slightly based on experimental conditions. The acid degradation product is identified as (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[10]
Table 2: ¹³C NMR Spectral Data of Sofosbuvir and an Acid Degradation Product
| Assignment | Sofosbuvir Chemical Shift (δ ppm) | Acid Degradation Product Chemical Shift (δ ppm) |
| C-4 (uracil) | 163.5 | 163.0 |
| C-2 (uracil) | 150.5 | 150.0 |
| C-6 (uracil) | 140.0 | 140.5 |
| C-5 (uracil) | 102.0 | 101.5 |
| C-1' | 90.0 | 89.5 |
| C-4' | 124.0 (d, J=245 Hz) | 123.5 (d, J=248 Hz) |
| C-3' | 74.5 | 74.0 |
| C-2' | 95.0 (d, J=20 Hz) | 94.5 (d, J=22 Hz) |
| C-5' | 65.0 | 64.5 |
| Phenyl-C | 120.0-150.0 | 120.5-150.5 |
| L-Ala C=O | 173.0 | - |
| L-Ala α-C | 50.0 | - |
| L-Ala β-C | 20.0 | - |
| Isopropyl CH | 69.0 | - |
| Isopropyl CH₃ | 21.5 | - |
| 2'-CH₃ | 16.0 | 15.5 |
Note: Data is compiled from representative spectra and may vary slightly based on experimental conditions. The acid degradation product is identified as (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[10]
Experimental Protocols for NMR Analysis
The following protocols are generalized from methodologies reported for the analysis of Sofosbuvir and its impurities.[10][12][13]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the Sofosbuvir impurity standard or the isolated impurity.
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is commonly used for Sofosbuvir and its impurities due to good solubility.[10][12][13] Other solvents like methanol-d₄ or chloroform-d (B32938) may also be used depending on the impurity's properties.
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard. The choice of internal standard depends on the solvent and the spectral regions of interest.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[10]
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
-
Other Nuclei:
Visualization of Relationships and Workflows
The following diagrams illustrate key relationships and workflows in the analysis of Sofosbuvir impurities.
Caption: Simplified degradation pathways of Sofosbuvir.
References
- 1. Sofosbuvir: A comprehensive profile [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound|CAS 1496552-51-2|DC Chemicals [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [file.scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Preparative HPLC Method for the Isolation of Sofosbuvir Impurity K
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication used as a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a prodrug that, once metabolized in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2] The manufacturing and storage of active pharmaceutical ingredients (APIs) like Sofosbuvir can lead to the formation of impurities. Regulatory agencies require the identification, quantification, and characterization of any impurity present above a certain threshold to ensure the safety and efficacy of the final drug product.[3]
Sofosbuvir Impurity K is a known diastereoisomer of the active Sofosbuvir molecule.[4][5][6] Being structurally very similar to the parent drug, its separation presents a chromatographic challenge. The isolation of this impurity in sufficient quantities is crucial for its use as a reference standard in analytical method validation, stability studies, and toxicological assessments.[3]
This application note provides a detailed protocol for the isolation and purification of this compound from bulk drug material using preparative High-Performance Liquid Chromatography (HPLC). The methodology begins with the development of a robust analytical method to ensure adequate separation, followed by a systematic scale-up to a preparative scale for purification.
Materials and Methods
The successful isolation of this compound requires high-purity solvents and reagents, along with precisely configured analytical and preparative HPLC systems.
Table 1: Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Sofosbuvir (containing Impurity K) | API Bulk | In-house or Commercial |
| Acetonitrile (B52724) | HPLC or Gradient Grade | Sigma-Aldrich, Fisher Scientific |
| Methanol | HPLC Grade | Sigma-Aldrich, Fisher Scientific |
| Water | Milli-Q® or Type I | Millipore |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Triethylamine (B128534) | HPLC Grade | Sigma-Aldrich |
| Orthophosphoric Acid | HPLC Grade | Sigma-Aldrich |
Table 2: HPLC System Configuration
| Component | Analytical System Specification | Preparative System Specification |
| Pump | Quaternary or Binary Gradient Pump | Binary High-Pressure Gradient Pump |
| Flow Rate Range: 0.1 - 10.0 mL/min | Flow Rate Range: 10 - 150 mL/min | |
| Injector | Autosampler with variable injection volume | Manual or Automated with large volume loop |
| Column | Zorbax SB C18 (4.6 x 250 mm, 5 µm) or equivalent | Xtimate C18 (20 x 250 mm, 5 µm) or equivalent |
| Detector | Photodiode Array (PDA) or UV-Vis Detector | UV-Vis Detector with high-flow cell |
| Fraction Collector | N/A | Automated, triggered by time or UV signal |
| Data System | Empower™, Chromeleon™, or equivalent | Masslynx™, ChemStation™, or equivalent |
Experimental Protocols
The isolation process is a multi-step procedure that begins with analytical method development and concludes with the purification and processing of the target impurity.
Protocol 1: Analytical Method Development
The primary goal of this step is to achieve optimal separation (selectivity) between the main Sofosbuvir peak and the Impurity K peak.[7] A good analytical method ensures that the subsequent scale-up to preparative chromatography is successful. Reversed-phase HPLC is the most common mode for separating Sofosbuvir and its impurities.[8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk sample in a 25 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to achieve a concentration of 1 mg/mL.
-
Column Screening: Screen several C18 columns from different manufacturers to evaluate selectivity differences.
-
Mobile Phase Optimization:
-
Start with a mobile phase consisting of Mobile Phase A (e.g., 0.1% Formic Acid in water) and Mobile Phase B (Acetonitrile).[1]
-
Perform gradient runs from 5% to 95% B over 30 minutes to determine the approximate elution composition.
-
Fine-tune the gradient slope around the elution point of the impurities to maximize resolution.
-
If peak shape is poor, consider using a different buffer system, such as 0.1% triethylamine adjusted to pH 7.0 with orthophosphoric acid.[8]
-
-
Wavelength Selection: Use a PDA detector to monitor the elution. The maximum absorbance for Sofosbuvir is typically observed around 261 nm, which should be used for detection.[2][9]
Table 3: Optimized Analytical HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Zorbax SB C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 |
Protocol 2: Scale-Up to Preparative Chromatography
Once a robust analytical method is established, the parameters are scaled up for the preparative column to handle a much larger sample load.
Methodology:
-
Calculate Preparative Parameters: Use the analytical method as a basis to calculate the flow rate and gradient times for the larger dimension preparative column. The sample load will need to be determined empirically through loading studies.[7]
-
Sample Preparation for Loading: Prepare a concentrated solution of the crude Sofosbuvir material. Dissolve the maximum possible amount in the initial mobile phase composition (20% Acetonitrile) to ensure good peak shape upon injection. Solubility can be a limiting factor.
-
System Setup:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Set up the fraction collector to collect fractions based on time or UV threshold, ensuring the collection windows for Sofosbuvir and Impurity K are well-defined.
-
-
Purification Run: Inject the concentrated sample onto the preparative HPLC system and begin the run. Multiple injections may be necessary to process the required amount of bulk material.[3]
Table 4: Preparative HPLC Scale-Up Parameters
| Parameter | Recommended Condition |
| Column | Xtimate C18 (20 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 18.0 mL/min (Geometrically scaled from 1.0 mL/min on 4.6 mm ID) |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (determined by loading study) |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 |
Protocol 3: Fraction Analysis and Post-Purification Processing
After collection, the purity of the fractions must be confirmed.
Methodology:
-
Purity Check: Analyze a small aliquot from each collected fraction corresponding to the Impurity K peak using the optimized analytical HPLC method (Protocol 1).
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC mobile phase solvents from the pooled fractions. Lyophilization (freeze-drying) is the preferred method to obtain the impurity as a solid powder, especially for temperature-sensitive compounds.[3]
-
Final Characterization: Confirm the identity and purity of the final isolated solid using analytical techniques such as LC-MS, NMR, and HPLC.
Expected Results
Following this protocol should result in the successful isolation of this compound. The purity of the final product is expected to be high, suitable for use as a reference standard.
Table 5: Example Purity Analysis of Isolated Fraction
| Analysis | Specification | Result |
| Appearance | White to off-white powder | Conforms |
| Purity by HPLC (Area %) | ≥ 98.0% | 99.1% |
| Mass Spectrometry (m/z) | Consistent with theoretical mass | Conforms |
Conclusion
This application note details a systematic and robust workflow for the isolation of this compound using preparative HPLC. The process, which emphasizes methodical analytical development followed by a calculated scale-up, is critical for obtaining high-purity reference material. Such material is indispensable for ensuring the quality, safety, and regulatory compliance of Sofosbuvir drug products. The provided protocols can be adapted by researchers and drug development professionals for the purification of other related impurities.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 3. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 1496552-51-2|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 8. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 9. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for the Chiral Separation of Sofosbuvir and its Isomers
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C.[1] Chemically, it is a prodrug, specifically a phosphoramidate (B1195095) nucleotide analog.[1] Its structure contains multiple chiral centers, including the phosphorus atom, which leads to the existence of stereoisomers, primarily diastereomers. The therapeutically active compound is the (S)-isomer at the phosphorus center, denoted as the SP-isomer.[2] The corresponding (R)-isomer, or RP-isomer, is considered an impurity.[2] Due to the potential for different pharmacological activities and toxicity profiles between stereoisomers, their effective separation and quantification are critical for drug development, quality control, and regulatory compliance.[3]
This document provides detailed application notes and protocols for the chiral separation of Sofosbuvir and its diastereomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), targeting researchers, scientists, and drug development professionals.
Application Notes
The primary challenge in Sofosbuvir analysis is the separation of its SP and RP diastereomers. Both HPLC and SFC have proven effective for this purpose. SFC, in particular, often provides rapid and efficient separations for chiral compounds.
Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful technique for chiral separations. The use of a polysaccharide-based chiral stationary phase like Chiralpak AS-H demonstrates adequate separation of the SP and RP diastereomers of Sofosbuvir.[2]
Table 1: Quantitative Data for SFC Chiral Separation of Sofosbuvir Diastereomers [2]
| Parameter | Analytical Method | Preparative Method |
| Technique | Supercritical Fluid Chromatography (SFC) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Chiralpak AS-H (25 x 0.46 cm) | Chiralpak AS-H (25 x 2 cm) |
| Mobile Phase | 20% Methanol (B129727) in CO2 | 20% Methanol in CO2 |
| Pressure | 100 bar | 100 bar |
| Flow Rate | 3 mL/min | 50 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | Not Specified | 1.5 mL |
| Sample Conc. | Not Specified | 260 mg / 30 mL Methanol |
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is widely used for the analysis of Sofosbuvir and its related substances or impurities.[4] While many published RP-HPLC methods focus on purity and assay determination rather than chiral separation, they are essential for overall quality assessment.[5][6][7][8][9] For chiral-specific separations, specialized chiral stationary phases are typically required.[10] A standard C18 column can, under specific gradient conditions, be used to determine the purity of individual diastereomers once they have been separated.[2]
Table 2: Quantitative Data for HPLC Purity Determination of Sofosbuvir Diastereomers [2]
| Parameter | Method Details |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Phenomenex Luna C18(2) (50 x 4.6 mm, 3 µm) |
| Mobile Phase A | 95% Water, 5% Methanol with 10 mM Ammonium Acetate (pH ~5.3) |
| Mobile Phase B | Methanol with 10 mM Ammonium Acetate |
| Gradient | 0% B for 3 min; 0-47% B from 3-4 min; 47% B from 4-10 min; 47-74% B from 10-11 min; 74% B from 11-13.5 min; return to 0% B from 13.5-13.6 min; hold at 0% B until 15.5 min. |
| Flow Rate | 1.2 mL/min |
| Detection | Photodiode Array (PDA) |
| Injection Volume | 10 µL |
Experimental Protocols
The following protocols provide a step-by-step guide for the chiral separation of Sofosbuvir isomers.
Logical Workflow for Chiral Chromatography
The diagram below illustrates the general workflow for the chiral separation and analysis of Sofosbuvir isomers.
Caption: General experimental workflow for the chiral separation of Sofosbuvir isomers.
Protocol 1: Analytical Chiral SFC Separation
This protocol is for the analytical scale separation of Sofosbuvir SP and RP diastereomers.
1. Apparatus and Materials:
-
Supercritical Fluid Chromatography (SFC) system with UV detector
-
Chiralpak AS-H column (25 x 0.46 cm)[2]
-
SFC-grade Carbon Dioxide (CO2)
-
HPLC-grade Methanol
-
Sample vials
-
Analytical balance
2. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a 20% Methanol in CO2 mixture.[2] Ensure the methanol is degassed.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir isomer mixture in methanol to achieve a suitable concentration for UV detection.
3. Chromatographic Conditions: [2]
-
Column: Chiralpak AS-H (25 x 0.46 cm)
-
Mobile Phase: 20% Methanol / CO2
-
Flow Rate: 3 mL/min
-
Back Pressure: 100 bar
-
Detection Wavelength: 220 nm
-
Column Temperature: Ambient (or controlled, e.g., 25°C)
4. Procedure:
-
Equilibrate the SFC system and column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the system.
-
Run the analysis and record the chromatogram.
-
Identify the peaks corresponding to the SP and RP diastereomers based on their retention times.
-
Integrate the peak areas to determine the relative composition of the isomers.
5. System Suitability:
-
Ensure the resolution between the SP and RP isomer peaks is adequate (typically >1.5).
-
Check for peak tailing; the tailing factor should ideally be between 0.8 and 1.5.
Protocol 2: Preparative Chiral SFC Separation
This protocol is for isolating larger quantities of the individual Sofosbuvir diastereomers.
1. Apparatus and Materials:
-
Preparative Supercritical Fluid Chromatography (SFC) system with UV detector and fraction collector
-
Chiralpak AS-H column (25 x 2 cm)[2]
-
SFC-grade Carbon Dioxide (CO2)
-
HPLC-grade Methanol
-
Rotary evaporator or other solvent evaporation system
2. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a 20% Methanol in CO2 mixture.[2]
-
Sample Solution: Prepare a concentrated solution of the Sofosbuvir isomer mixture. A concentration of 260 mg in 30 mL of methanol has been cited.[2] Ensure the sample is fully dissolved and filtered if necessary.
3. Chromatographic Conditions: [2]
-
Column: Chiralpak AS-H (25 x 2 cm)
-
Mobile Phase: 20% Methanol / CO2
-
Flow Rate: 50 mL/min
-
Back Pressure: 100 bar
-
Detection Wavelength: 220 nm
-
Injection Volume: 1.5 mL
4. Procedure:
-
Equilibrate the preparative SFC system with the mobile phase.
-
Perform a scouting run with a small injection to determine the retention times of the SP and RP isomers.
-
Set the fraction collector parameters to collect the eluent corresponding to each isomer peak.
-
Inject the concentrated sample solution (1.5 mL). Repeat injections as necessary to process the entire batch.
-
Collect the fractions containing the separated isomers.
-
Combine the respective fractions for each isomer.
-
Remove the solvent (methanol) from the collected fractions, typically using a rotary evaporator, to obtain the purified isomers.
-
Confirm the purity of the isolated isomers using an analytical method (e.g., Protocol 1 or 3).
Protocol 3: HPLC Purity Analysis of Isolated Isomers
This protocol is for determining the chemical purity of the separated Sofosbuvir isomers using a standard C18 column.
1. Apparatus and Materials:
-
HPLC system with a PDA detector
-
Phenomenex Luna C18(2) column (50 x 4.6 mm, 3 µm)[2]
-
HPLC-grade Methanol and Water
-
Ammonium Acetate
-
pH meter
2. Reagent and Sample Preparation:
-
Mobile Phase A: Prepare a solution of 10 mM Ammonium Acetate in a mixture of 95% Water and 5% Methanol. Adjust the pH to approximately 5.3.[2]
-
Mobile Phase B: Prepare a solution of 10 mM Ammonium Acetate in Methanol.[2]
-
Sample Solution: Dissolve a small, accurately weighed amount of the purified isomer in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
3. Chromatographic Conditions: [2]
-
Column: Phenomenex Luna C18(2) (50 x 4.6 mm, 3 µm)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA (monitor at 260 nm)[11]
-
Gradient Program:
-
0-3 min: 0% B
-
3-4 min: 0% to 47% B
-
4-10 min: Hold at 47% B
-
10-11 min: 47% to 74% B
-
11-13.5 min: Hold at 74% B
-
13.5-13.6 min: 74% to 0% B
-
13.6-15.5 min: Hold at 0% B
-
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (100% A) until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient program and record the chromatogram.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the isomer by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. fortunejournals.com [fortunejournals.com]
- 10. eijppr.com [eijppr.com]
- 11. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Development of a Stability-Indicating Assay Method for Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure its efficacy and safety, it is crucial to develop a stability-indicating assay method (SIAM) that can accurately quantify the drug in the presence of its degradation products. This document provides a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir, in accordance with the International Council for Harmonisation (ICH) guidelines.
Principle
The developed RP-HPLC method separates Sofosbuvir from its potential degradation products based on their polarity. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The method is validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are conducted to ensure that the method can effectively separate the active pharmaceutical ingredient (API) from any degradants formed under various stress conditions.
Materials and Reagents
-
Sofosbuvir reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade orthophosphoric acid (OPA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Purified water (HPLC grade)
-
Sofosbuvir tablets (for assay of pharmaceutical dosage form)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is outlined below. This method has been shown to be effective for the separation and quantification of Sofosbuvir.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[1] |
| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 260 nm[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Diluent | Water : Acetonitrile (50:50 v/v)[1] |
Experimental Protocols
Preparation of Solutions
1. Standard Stock Solution of Sofosbuvir (400 µg/mL): Accurately weigh 40 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of diluent with the aid of sonication and then make up the volume to 100 mL with the diluent.[1]
2. Working Standard Solution (40 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
3. Sample Solution (for Tablet Assay): Weigh and powder 20 Sofosbuvir tablets. Transfer a quantity of powder equivalent to 40 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution. Make up the volume to 100 mL with the diluent, mix well, and filter the solution through a 0.45 µm nylon syringe filter.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug is subjected to various stress conditions as per ICH guidelines.
1. Acid Hydrolysis: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux the solution at 70°C for 6 hours.[4] After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase before injection.
2. Alkaline Hydrolysis: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH. Reflux the solution at 70°C for 10 hours.[4] After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 50 µg/mL with the mobile phase. Sofosbuvir has been found to be particularly susceptible to degradation under alkaline conditions.[2]
3. Oxidative Degradation: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 7 days.[4] Dilute to a final concentration of 50 µg/mL with the mobile phase before injection.
4. Thermal Degradation: Expose the solid drug powder to a temperature of 50°C for 21 days.[4][5] After the exposure period, prepare a solution of 50 µg/mL in the mobile phase.
5. Photolytic Degradation: Expose the solid drug powder to direct sunlight for 21 days.[4][5] Following exposure, prepare a 50 µg/mL solution in the mobile phase.
Method Validation
The developed RP-HPLC method must be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Specificity | The method should demonstrate no interference from excipients or degradation products at the retention time of Sofosbuvir. |
| Linearity | A linear relationship should be established between the peak area and the concentration of Sofosbuvir, typically in the range of 100-600 µg/mL, with a correlation coefficient (R²) > 0.999.[1] |
| Accuracy (% Recovery) | The accuracy should be assessed by the recovery of spiked samples at different concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98-102%.[1] |
| Precision (% RSD) | - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same sample should be less than 2%.- Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be less than 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. For a UV spectroscopic method, a LOD of 0.269 µg/ml has been reported.[2] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For a UV spectroscopic method, a LOQ of 0.814 µg/ml has been reported.[2] |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). |
Data Presentation
The quantitative data from the validation and forced degradation studies should be presented in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Degradation | No. of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 70°C, 6h) | 23%[4] | 1 |
| Alkaline Hydrolysis (0.1 N NaOH, 70°C, 10h) | 50%[4] | 1 |
| Oxidative Degradation (3% H₂O₂, RT, 7 days) | Significant | 1 |
| Thermal Degradation (50°C, 21 days) | No significant degradation[4] | 0 |
| Photolytic Degradation (Sunlight, 21 days) | No significant degradation[4] | 0 |
Visualizations
References
Application Notes & Protocols: Quantification of Sofosbuvir Impurity K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Regulatory agencies require the identification and quantification of these impurities. Sofosbuvir impurity K is a diastereoisomer of Sofosbuvir.[1][2][3] This document provides a detailed protocol for the quantification of this compound using a reference standard, employing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be stability-indicating, meaning it can resolve the impurity from the active pharmaceutical ingredient (API) and its degradation products.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound Reference Standard (purity ≥98%)[4]
-
Sofosbuvir Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Ortho-phosphoric acid (OPA) or Trifluoroacetic acid (TFA)
-
Tablets containing Sofosbuvir
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or Kromasil 100 C18, 250 x 4.6 mm, 5 µ)[5][6]
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and 0.1% Ortho-phosphoric acid (OPA) in water (v/v) in a gradient or isocratic mode. A common starting point is a 40:60 v/v ratio of Acetonitrile to 0.1% OPA.[7] An alternative is 0.1% trifluoroacetic acid in water:acetonitrile (50:50).[5] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | Ambient or controlled at 25°C[6] |
| Detection Wavelength | 260 nm[5][9] |
| Injection Volume | 10 µL[6] |
| Run Time | Approximately 10-15 minutes to ensure elution of all components. |
Preparation of Solutions
4.1. Diluent Preparation: Mix water and acetonitrile in a 50:50 v/v ratio and sonicate for 10 minutes to degas.[7]
4.2. Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
4.3. Standard Solution (this compound): From the stock solution, prepare a working standard solution of approximately 10 µg/mL by diluting with the diluent.
4.4. Standard Stock Solution (Sofosbuvir): Accurately weigh about 10 mg of Sofosbuvir reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
4.5. Sample Preparation (from Tablets):
-
Weigh and powder not fewer than 10 Sofosbuvir tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 200 mL volumetric flask.[10]
-
Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.[10]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution of Sofosbuvir and this compound (can be a mixed standard) six times. The system is deemed suitable if the following criteria are met:
-
The relative standard deviation (%RSD) for the peak areas of six replicate injections is not more than 2.0%.
-
The tailing factor for the Sofosbuvir and impurity K peaks is not more than 2.0.
-
The theoretical plates for both peaks are not less than 2000.
Analytical Procedure
-
Inject the blank (diluent) to ensure there are no interfering peaks.
-
Inject the this compound standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks for Sofosbuvir and impurity K in the sample chromatogram based on their retention times compared to the standards.
Calculation
The amount of this compound in the sample can be calculated using the following formula:
Where:
-
Area_impurity_sample is the peak area of impurity K in the sample chromatogram.
-
Area_impurity_standard is the peak area of impurity K in the standard chromatogram.
-
Conc_standard is the concentration of the impurity K standard solution (in µg/mL).
-
Conc_sample is the concentration of the Sofosbuvir sample solution (in µg/mL).
Data Presentation
The following tables summarize key quantitative data from various published methods for the analysis of Sofosbuvir and its impurities. This data can be used as a reference for method development and validation.
Table 1: Chromatographic Performance Data
| Parameter | Method 1[5] | Method 2[6] | Method 3[8] |
| Retention Time (Sofosbuvir) | 3.674 min | 54.28 min | 3.863 min |
| Retention Time (Impurity) | 5.704 min | 36.31 min (methyl ester), 43.77 min (ethyl ester) | 2.799 min (Velpatasvir) |
| Correlation Coefficient (r²) | >0.999 | 0.999 | 0.999 |
| Linearity Range (Sofosbuvir) | 160-480 µg/mL | 0.5–7.5 ppm | 20-100 µg/mL |
| Linearity Range (Impurity) | 10-30 µg/mL (Phosphoryl) | - | 10-50 µg/mL (Velpatasvir) |
Table 2: Method Validation Parameters
| Parameter | Method 1[5] | Method 2[6] | Method 3[11] |
| LOD (Limit of Detection) | 0.01% (0.04 µg) for Sofosbuvir, 0.03% (0.12 µg) for impurity | 0.1 µg/mL | 0.32 µg/mL |
| LOQ (Limit of Quantification) | 0.50% (0.125 µg) for Sofosbuvir, 1.50% (0.375 µg) for impurity | 0.5 µg/mL | 0.97 µg/mL |
| Accuracy (% Recovery) | - | 90.2–113.9% | - |
| Precision (%RSD) | 1.741 for Sofosbuvir, 0.043 for impurity | <2.0 | <2.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantification process for this compound.
Caption: Workflow for Quantification of this compound.
References
- 1. This compound|CAS 1496552-51-2|DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols for Forced Degradation Study of Sofosbuvir
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. This document outlines the protocol for conducting a forced degradation study on Sofosbuvir, a direct-acting antiviral medication used to treat hepatitis C. The information is intended for researchers, scientists, and drug development professionals to understand the degradation pathways of Sofosbuvir and to develop stability-indicating analytical methods. The protocols described are based on guidelines from the International Council for Harmonisation (ICH).[1][2][3]
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify the drug substance from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose.
Recommended RP-HPLC Method:
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water is commonly used.[1] For example, a mixture of methanol and water in a 70:30 (v/v) ratio has been shown to be effective.[1] Another option is a 50:50 (v/v) mixture of Methanol: Water with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.
Experimental Protocols for Forced Degradation
The following protocols detail the stress conditions to be applied to Sofosbuvir. A stock solution of Sofosbuvir (e.g., 50 µg/mL) should be prepared in a suitable solvent like methanol for these studies.[4]
1. Acidic Hydrolysis
-
Protocol: Treat the Sofosbuvir solution with 0.1 N to 1 N hydrochloric acid (HCl).[2][4][5] The solution is then typically refluxed at a temperature ranging from 70°C to 80°C for a period of 6 to 10 hours.[4][5]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) bicarbonate solution.[4][5]
-
Analysis: Dilute the neutralized solution with the mobile phase to the desired concentration and analyze by HPLC.
2. Alkaline Hydrolysis
-
Protocol: Treat the Sofosbuvir solution with 0.1 N to 1 N sodium hydroxide (NaOH).[2][4][5] The solution is then typically heated at a temperature ranging from 60°C to 70°C for 10 to 24 hours.[4][5]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of hydrochloric acid (HCl).[5]
-
Analysis: Dilute the neutralized solution with the mobile phase to the desired concentration and analyze by HPLC.
3. Oxidative Degradation
-
Protocol: Treat the Sofosbuvir solution with hydrogen peroxide (H₂O₂), typically at a concentration of 3% to 30%.[2][4][5] The reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C) for a period ranging from 2 to 7 days.[4][5]
-
Analysis: After the specified time, dilute the solution with the mobile phase to the desired concentration and analyze by HPLC.
4. Thermal Degradation
-
Protocol: Expose a solid sample of Sofosbuvir or a solution of the drug to dry heat in a temperature-controlled oven. A typical condition is 50°C for 21 days.[4]
-
Analysis: For the solid sample, dissolve it in the mobile phase to the desired concentration. For the solution, dilute as necessary with the mobile phase and analyze by HPLC.
5. Photolytic Degradation
-
Protocol: Expose a solid sample or a solution of Sofosbuvir to UV light (e.g., 254 nm) or sunlight for an extended period, such as 24 hours to 21 days.[4][5]
-
Analysis: For the solid sample, dissolve it in the mobile phase to the desired concentration. For the solution, dilute as necessary with the mobile phase and analyze by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of Sofosbuvir under each stress condition.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23% | [4] |
| Acidic Hydrolysis | 1 N HCl | 80°C | 10 hours | 8.66% | [5] |
| Acidic Hydrolysis | 1 M HCl | Not Specified | 4 hours | 26% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50% | [4] |
| Alkaline Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97% | [5] |
| Alkaline Hydrolysis | 1 M NaOH | Not Specified | 1.5 hours | ~100% | [2] |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 7 days | 19.02% | [4] |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 2 days | 0.79% | [5] |
| Thermal Degradation | Dry Heat | 50°C | 21 days | No degradation | [4] |
| Photolytic Degradation | Sunlight | Ambient | 21 days | No degradation | [4] |
| Photolytic Degradation | UV light (254 nm) | Ambient | 24 hours | No degradation | [5] |
Summary of Degradation Behavior
Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][4][5][7] The drug shows significant degradation in alkaline conditions, with nearly complete degradation observed under strong basic conditions.[2] It is relatively stable under thermal and photolytic stress.[1][4][5]
Visualization of Experimental Workflow
Caption: Workflow for the forced degradation study of Sofosbuvir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application of Quantitative NMR for Purity Determination of Sofosbuvir
Introduction
Sofosbuvir is a direct-acting antiviral medication used as a cornerstone in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate determination of purity without the need for a specific reference standard of the analyte itself. This application note details the use of both proton (¹H) and phosphorus-31 (³¹P) qNMR for the purity assessment of Sofosbuvir.
Principle of qNMR
Quantitative NMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. ³¹P qNMR offers a unique advantage for phosphorus-containing compounds like Sofosbuvir, as the ³¹P nucleus has a 100% natural abundance and spectra are often simpler with less signal overlap compared to ¹H NMR.
Experimental Overview
This note describes a comparative study for the purity determination of Sofosbuvir using ¹H-qNMR and ³¹P-qNMR in two different deuterated solvents: methanol-d₄ (a protic solvent) and dimethyl sulfoxide-d₆ (an aprotic solvent). The results highlight the importance of solvent selection for accurate quantification, particularly in ³¹P-qNMR.
Data Summary
The purity of Sofosbuvir was determined using both ¹H-qNMR and ³¹P-qNMR with different internal standards and solvents. The results are summarized in the table below.
| NMR Method | Solvent | Internal Standard | Purity (%) ± SD |
| ¹H-qNMR | Methanol-d₄ | 1,4-BTMSB-d₄ | 99.07 ± 0.50 |
| ³¹P-qNMR | Methanol-d₄ | Phosphonoacetic acid (PAA) | 100.63 ± 0.95 |
| ¹H-qNMR | DMSO-d₆ | DSS-d₆ | 99.44 ± 0.29 |
| ³¹P-qNMR | DMSO-d₆ | Phosphonoacetic acid (PAA) | 99.10 ± 0.30 |
The data reveals a significant discrepancy in the ³¹P-qNMR results when using methanol-d₄, with a purity value over 100%. This is attributed to the deuterium (B1214612) exchange of the acidic protons of the phosphonoacetic acid (PAA) internal standard in the protic solvent, which leads to a decrease in its integrated intensity and consequently an artificially inflated purity value for Sofosbuvir.[1][2][3][4] In contrast, the results obtained in the aprotic solvent, DMSO-d₆, are consistent between the ¹H-qNMR and ³¹P-qNMR methods, demonstrating its suitability for this analysis.[1][2][3][4]
Experimental Protocols
Materials and Equipment
-
Sofosbuvir sample
-
Internal Standards:
-
¹H-qNMR: 1,4-bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) or sodium 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆)
-
³¹P-qNMR: Phosphonoacetic acid (PAA)
-
-
Deuterated Solvents: Methanol-d₄ and DMSO-d₆
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ³¹P detection.
-
Analytical balance
-
NMR tubes
Protocol 1: Purity Determination in DMSO-d₆ (Recommended)
1. Sample Preparation:
- Accurately weigh approximately 10 mg of Sofosbuvir and 10 mg of the internal standard (DSS-d₆ for ¹H-qNMR or PAA for ³¹P-qNMR) into a clean vial.
- Dissolve the mixture in approximately 1 mL of DMSO-d₆.
- Vortex the solution to ensure homogeneity.
- Transfer an appropriate amount of the solution into an NMR tube.
2. NMR Data Acquisition:
- ¹H-qNMR:
- Acquire the spectrum using a standard quantitative pulse program.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (both Sofosbuvir and internal standard). A D1 of 30 seconds is generally recommended.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- ³¹P-qNMR:
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the relaxation delay (D1) to at least 5 times the longest T₁ of the phosphorus signals.
- Acquire a sufficient number of scans for good signal-to-noise.
3. Data Processing and Purity Calculation:
- Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.
- Phase and baseline correct the spectra carefully.
- Integrate the selected signals for Sofosbuvir and the internal standard. For Sofosbuvir, a well-resolved proton signal in the ¹H spectrum and the single phosphorus signal in the ³¹P spectrum should be chosen.
- Calculate the purity using the following formula:
Visualizations
Caption: Chemical structure of Sofosbuvir.
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical flow of the qNMR purity calculation.
Conclusion
Both ¹H and ³¹P-qNMR are powerful techniques for the absolute purity determination of Sofosbuvir. However, for ³¹P-qNMR, the use of an aprotic solvent like DMSO-d₆ is crucial to avoid interactions with acidic internal standards that can lead to inaccurate results.[4] The developed method in DMSO-d₆ is shown to be accurate, reproducible, and can be readily implemented in quality control laboratories for the reliable purity assessment of Sofosbuvir. The consistency between ¹H and ³¹P-qNMR results in DMSO-d₆ further validates the method.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sofosbuvir HPLC Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals conducting HPLC analysis of Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Sofosbuvir analysis?
A typical starting point for Sofosbuvir analysis is a reversed-phase HPLC (RP-HPLC) method. A common setup includes a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like 0.1% trifluoroacetic acid or phosphoric acid, a flow rate of 1.0 mL/min, and UV detection at approximately 260 nm.[1][2]
Q2: What are the critical system suitability parameters to monitor for Sofosbuvir HPLC analysis?
Key system suitability parameters include the tailing factor (should be ≤ 2.0), the number of theoretical plates (typically >2000), and the relative standard deviation (%RSD) for replicate injections of the standard solution (should be < 2.0%).[1][3] These parameters ensure the chromatographic system is performing adequately for accurate and precise quantification.
Q3: How can I prepare a standard solution of Sofosbuvir?
To prepare a standard stock solution, accurately weigh a known amount of Sofosbuvir reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or the mobile phase.[2] Subsequent dilutions can be made with the mobile phase to achieve the desired concentrations for calibration curves.
Q4: What should I do if I observe degradation of Sofosbuvir in my sample?
Sofosbuvir is known to degrade under certain stress conditions, including acidic, basic, and oxidative environments.[4][5][6] If degradation is suspected, it is crucial to use a validated stability-indicating HPLC method that can separate the intact drug from its degradation products.[7][8] Ensure proper sample handling and storage to minimize degradation.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of Sofosbuvir in a question-and-answer format.
Peak Shape Issues
Q5: My Sofosbuvir peak is tailing. What are the possible causes and solutions?
Peak tailing is a common issue where the peak is asymmetrical with a trailing edge.
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on the silica-based column.[9][10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like phosphoric acid or TFA) can protonate the silanol groups, reducing their interaction with the analyte.[9]
-
Solution 2: Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can minimize the number of free silanol groups available for secondary interactions.[10][11]
-
Solution 3: Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to peak tailing.[9][12] Try cleaning the column according to the manufacturer's instructions or replacing it.
Q6: I am observing peak fronting for my Sofosbuvir peak. What could be the reason?
Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur.
-
Cause: Sample overload or a sample solvent stronger than the mobile phase.
-
Solution 1: Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.
-
Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Retention Time Variability
Q7: The retention time for Sofosbuvir is shifting between injections. What should I investigate?
Inconsistent retention times can compromise the accuracy of your analysis.
-
Cause: Fluctuations in mobile phase composition, flow rate, or column temperature.[13]
-
Solution 1: Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and is well-mixed. If using a gradient, ensure the pump is functioning correctly.[12]
-
Solution 2: Verify Flow Rate: Check for any leaks in the system that could cause flow rate fluctuations.[14][15] A stable system pressure is a good indicator of a consistent flow rate.
-
Solution 3: Use a Column Oven: Employ a column oven to maintain a constant temperature, as temperature variations can significantly impact retention times.[12][13]
-
Solution 4: Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[13]
Baseline and Extraneous Peaks
Q8: I am seeing ghost peaks in my chromatogram. How can I identify and eliminate them?
Ghost peaks are unexpected peaks that appear in the chromatogram and can interfere with the analysis.[16]
-
Cause: Contamination in the mobile phase, sample, or HPLC system components.[16][17] They can also arise from impurities in the solvents or from previous injections.
-
Solution 1: Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks are coming from the system or the sample.[17]
-
Solution 2: Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[16]
-
Solution 3: Clean the System: If the ghost peaks persist in the blank run, systematically clean the injector, tubing, and detector flow cell.
-
Solution 4: Implement a Column Wash Step: Include a high-organic wash step at the end of your gradient to elute any strongly retained compounds from the column.[14]
Q9: The baseline of my chromatogram is noisy or drifting. What are the potential causes?
A stable baseline is essential for accurate peak integration.
-
Cause: Air bubbles in the system, a contaminated detector cell, or issues with the mobile phase.[13]
-
Solution 1: Degas the Mobile Phase: Properly degas the mobile phase using an online degasser or by sonication to remove dissolved gases.[13]
-
Solution 2: Flush the System: Flush the system with a strong, miscible solvent to remove any contaminants from the detector cell.
-
Solution 3: Check for Leaks: Ensure all fittings are secure to prevent air from entering the system.[15]
Experimental Protocol: RP-HPLC Method for Sofosbuvir
This protocol provides a validated method for the quantification of Sofosbuvir.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent High-Pressure Liquid Chromatograph 1260 with Quat. Pump or equivalent |
| Column | Phenomenex Luna C-18 (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)[18] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[18] |
| Column Temperature | Ambient |
| Detection | UV at 260 nm[1] |
| Run Time | 10 minutes |
Standard Solution Preparation:
-
Prepare a stock solution of Sofosbuvir (e.g., 1 mg/mL) by dissolving the reference standard in methanol.[2]
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to cover the desired concentration range (e.g., 10-50 µg/mL).[4]
Sample Preparation (for Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Sofosbuvir and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize typical performance data for a validated Sofosbuvir HPLC method.
System Suitability Parameters:
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (min) | ~3.7 | Consistent |
| Tailing Factor | ~1.3 | ≤ 2.0 |
| Theoretical Plates | >6000 | >2000 |
| %RSD of Peak Area | < 1.0% | < 2.0% |
Data is illustrative and may vary based on the specific system and conditions.[1]
Method Validation Parameters:
| Parameter | Typical Range/Value |
| Linearity Range | 10 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | ~0.001 - 0.5 µg/mL[4][18] |
| Limit of Quantification (LOQ) | ~0.003 - 1.7 µg/mL[4][18] |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard experimental workflow for Sofosbuvir HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jptcp.com [jptcp.com]
- 4. rjptonline.org [rjptonline.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. verjournal.com [verjournal.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. realab.ua [realab.ua]
- 16. pharmaguru.co [pharmaguru.co]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Sofosbuvir Impurity K Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Sofosbuvir and its diastereomeric impurity, Impurity K.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Sofosbuvir from Impurity K?
Sofosbuvir and Impurity K are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers.[1][2][3][4] This structural similarity results in very close physicochemical properties, making their separation by reversed-phase HPLC challenging. Common issues include poor resolution, peak co-elution, and inconsistent retention times.
Q2: What is a good starting point for an HPLC method to separate Sofosbuvir and Impurity K?
A common starting point for the analysis of Sofosbuvir and its impurities is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][6][7] A common detection wavelength is around 260 nm, where Sofosbuvir has significant UV absorbance.[5][8]
Q3: How does the mobile phase composition affect the separation of these diastereomers?
The mobile phase composition is a critical factor in achieving the separation of diastereomers.[9] Key parameters to consider include:
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can significantly influence selectivity.[2][10]
-
pH of the Aqueous Phase: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their interaction with the stationary phase and, consequently, their retention and separation.[8][11][12]
-
Additives: Buffers and other mobile phase additives help to control the pH and can improve peak shape and reproducibility.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Sofosbuvir and Impurity K.
Problem 1: Poor Resolution or Co-elution of Sofosbuvir and Impurity K
Possible Causes and Solutions:
dot
Caption: Troubleshooting workflow for poor resolution.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Optimize Mobile Phase Composition | a. Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. Try smaller increments (e.g., 1-2%) around the current composition. | Diastereomers can exhibit different partitioning behavior with slight changes in mobile phase polarity. |
| b. Change the Organic Modifier: If adjusting the concentration of acetonitrile is not effective, switch to methanol or a ternary mixture of water, acetonitrile, and methanol. | Methanol and acetonitrile have different solvent properties and can offer different selectivity for closely related compounds.[2][10] | |
| c. Adjust Mobile Phase pH: Prepare the aqueous portion of the mobile phase with buffers at different pH values (e.g., in the range of 3 to 7). Ensure the chosen pH is within the stable range for the column. | Small changes in pH can significantly impact the ionization and retention of Sofosbuvir and Impurity K, potentially leading to improved separation.[8][11][12] | |
| 2. Evaluate Column Parameters | a. Change Column Temperature: Analyze samples at different column temperatures (e.g., 25°C, 30°C, 35°C). | Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can influence selectivity. |
| b. Consider a Different Stationary Phase: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl or cyano-bonded phase. | Different stationary phases offer alternative separation mechanisms that may be more effective for diastereomers. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
dot
Caption: Troubleshooting workflow for poor peak shape.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Check for System Issues | a. Column Contamination/Void: Flush the column with a strong solvent. If the problem persists, consider replacing the column. | Contamination or a void at the head of the column can lead to peak distortion. |
| b. Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. | Injecting the sample in a much stronger solvent can cause peak distortion. | |
| 2. Method Optimization | a. Adjust Mobile Phase pH and Buffer Strength: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of the analytes. Increasing the buffer concentration can also improve peak shape. | This minimizes the presence of both ionized and non-ionized forms of the analyte during elution, which can cause peak tailing. |
| b. Reduce Sample Load: Inject a lower concentration of the sample. | Overloading the column can lead to fronting or tailing peaks. |
Problem 3: Retention Time Drift
Possible Causes and Solutions:
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Verify System Stability | a. Inadequate Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. | Insufficient equilibration can lead to shifting retention times, especially at the beginning of a sequence. |
| b. Mobile Phase Instability: Prepare fresh mobile phase daily. For buffered mobile phases, ensure the organic and aqueous phases are mixed thoroughly and degassed. | Evaporation of the organic solvent or changes in the pH of the buffer over time can cause retention time drift. | |
| c. Leaks or Pump Issues: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate. | Fluctuations in flow rate will directly impact retention times. | |
| d. Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. | Changes in ambient temperature can affect mobile phase viscosity and retention times. |
Experimental Protocols
Optimized HPLC Method for Sofosbuvir and Impurity K Separation
This protocol provides a starting point for the separation. Further optimization may be required based on your specific instrumentation and column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.
Sample Preparation:
-
Accurately weigh and dissolve the Sofosbuvir sample containing Impurity K in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table provides an example of how to present quantitative data from your method development experiments.
| Experiment ID | Mobile Phase Composition | pH | Column Temperature (°C) | Resolution between Sofosbuvir and Impurity K | Sofosbuvir Tailing Factor |
| EXP-01 | 60:40 ACN:Water (0.1% TFA) | ~2.5 | 30 | 1.2 | 1.3 |
| EXP-02 | 55:45 ACN:Water (0.1% TFA) | ~2.5 | 30 | 1.6 | 1.2 |
| EXP-03 | 55:45 ACN:Water (0.1% TFA) | ~2.5 | 35 | 1.8 | 1.1 |
| EXP-04 | 55:45 MeOH:Water (0.1% TFA) | ~2.5 | 30 | 1.4 | 1.5 |
This technical support guide provides a comprehensive framework for optimizing the separation of Sofosbuvir and Impurity K. By systematically addressing potential issues and carefully documenting experimental results, you can develop a robust and reliable HPLC method.
References
- 1. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. isca.me [isca.me]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. moravek.com [moravek.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving resolution between Sofosbuvir and impurity K
Welcome to the technical support center for the chromatographic analysis of Sofosbuvir. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of Sofosbuvir and its impurities, with a particular focus on achieving adequate resolution from Impurity K.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir Impurity K and why is its resolution challenging?
A1: this compound is a diastereomer of Sofosbuvir.[1][2][3] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, they can still be challenging to separate chromatographically because their structural similarity often leads to very close retention times on standard achiral columns.
Q2: What is the typical analytical technique used for separating Sofosbuvir and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common analytical techniques for the separation of Sofosbuvir and its impurities.[4][5][6] UPLC is often favored for its higher resolution, speed, and sensitivity compared to conventional HPLC.[4]
Q3: What type of column is generally recommended for this separation?
A3: A C18 column is the most frequently used stationary phase for the analysis of Sofosbuvir and its impurities.[3][7][8] However, for particularly challenging diastereomeric separations, other stationary phases like C8, Phenyl, or even chiral columns could be explored.
Q4: What are the key chromatographic parameters to optimize for better resolution?
A4: The critical parameters to adjust for improving the resolution between Sofosbuvir and Impurity K are the mobile phase composition (specifically the organic modifier and pH), column temperature, and flow rate.
Troubleshooting Guide: Improving Resolution Between Sofosbuvir and Impurity K
This guide provides a systematic approach to troubleshoot and enhance the chromatographic resolution between Sofosbuvir and its diastereomeric Impurity K.
Issue: Poor or no resolution between Sofosbuvir and Impurity K peaks.
Below is a troubleshooting workflow to address this common issue.
Caption: Troubleshooting workflow for improving peak resolution.
Detailed Troubleshooting Steps:
1. Mobile Phase Composition:
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. You can also experiment with different ratios of these solvents. Methanol can sometimes offer different selectivity for structurally similar compounds.
-
-
Aqueous Phase pH: The pH of the mobile phase can alter the ionization state of the analytes and influence their interaction with the stationary phase.
-
Action: Adjust the pH of the aqueous portion of your mobile phase. For Sofosbuvir, which has a pKa of 9.38, a slightly acidic pH is often used.[9] Experiment with small pH adjustments (e.g., ± 0.2 pH units) around your current value.
-
2. Column Temperature:
-
Impact on Separation: Temperature can have a notable effect on the separation of diastereomers.
-
Action: Employ a column oven to ensure a stable and consistent temperature. Systematically evaluate a range of temperatures (e.g., in 5°C increments from 25°C to 40°C). Lower temperatures often increase retention and may improve resolution for isomers.[10]
-
3. Flow Rate:
-
Influence on Efficiency: While a higher flow rate speeds up analysis, a lower flow rate can increase column efficiency and improve the resolution of closely eluting peaks.
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can allow for more interactions between the analytes and the stationary phase, potentially enhancing separation.
-
4. Stationary Phase:
-
Column Chemistry: If the above adjustments do not yield satisfactory resolution, the column chemistry may not be suitable.
-
Action: Consider trying a column with a different stationary phase. While C18 is common, a phenyl or cyano column may offer different selectivity. For very difficult diastereomeric separations, a chiral stationary phase might be necessary.
-
Experimental Protocols
The following tables summarize typical chromatographic conditions used for the analysis of Sofosbuvir and its impurities, which can serve as a starting point for method development and optimization.
Table 1: Example HPLC Method Parameters for Sofosbuvir and Impurity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 260 nm[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient[7] |
Table 2: UPLC Method Parameters for Sofosbuvir and Other Antivirals
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate pH 3.5 (40:60 v/v) |
| Flow Rate | 0.2 mL/min |
| Detection Wavelength | 261 nm |
| Column Temperature | 40°C |
Data Presentation
The following table presents typical validation parameters for an HPLC method for Sofosbuvir, which can be used as a benchmark for your own method validation.
Table 3: Summary of Validation Parameters for a Sofosbuvir HPLC Method
| Parameter | Result |
| Linearity Range | 160-480 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.125 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Visualizations
The following diagram illustrates the relationship between Sofosbuvir and its diastereomer, Impurity K.
Caption: Sofosbuvir and Impurity K as diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. d-nb.info [d-nb.info]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Sofosbuvir Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Sofosbuvir and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: Why is the analysis of Sofosbuvir and its impurities susceptible to matrix effects?
A2: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing endogenous components like phospholipids, salts, and proteins. During sample preparation and chromatographic separation, these components can co-elute with Sofosbuvir and its impurities, interfering with their ionization in the mass spectrometer's source.
Q3: What are the common signs that my analysis is being affected by matrix effects?
A3: Common indicators of matrix effects include poor reproducibility of results, decreased sensitivity, non-linear calibration curves, and inconsistent analyte recovery between different sample lots.[2]
Q4: How can I qualitatively assess if matrix effects are present in my method?
A4: A post-column infusion (PCI) experiment is a common qualitative technique. It involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A suppression or enhancement of the baseline signal at the retention time of the analyte indicates the presence of matrix effects.
Q5: How can I quantitatively measure the extent of matrix effects?
A5: The post-extraction spike method is the gold standard for quantifying matrix effects.[1] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses provides a quantitative measure of the matrix effect.[3]
Troubleshooting Guide
Issue: Poor peak shape, low signal intensity, or high variability in results for Sofosbuvir or its impurities.
| Possible Cause | Troubleshooting Steps & Solutions |
| Ion Suppression/Enhancement | 1. Optimize Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to separate the analytes from interfering matrix components. A slight separation in retention time can significantly reduce matrix effects. 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components before analysis. Protein precipitation is a common but less clean method that may lead to more significant matrix effects. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a similar manner. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| Suboptimal Ionization | 1. Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to improve the ionization efficiency of Sofosbuvir and its impurities. 2. Evaluate Different Ionization Techniques: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. |
| Carryover | 1. Optimize Wash Solvents: Ensure the autosampler wash solvents are effective at removing any residual analyte from the injection system between runs. 2. Inject Blanks: Run blank injections after high-concentration samples to confirm the absence of carryover. |
Data Presentation
The following table summarizes quantitative data on matrix effects for Sofosbuvir and its primary metabolite, GS-331007, as reported in the literature. It also includes hypothetical data for other potential impurities to illustrate a comprehensive evaluation.
| Analyte | Sample Preparation | Matrix Effect (%)[4] | Recovery (%)[4][5] | Internal Standard Normalized Matrix Factor |
| Sofosbuvir | Dichloromethane Extraction | ~3 (Negligible) | 95.4 - 97.2 | ~1.0 |
| GS-331007 | Dichloromethane Extraction | ~3 (Negligible) | 95.4 - 97.2 | ~1.0 |
| GS-331007 | Lysed PBMC Matrix | -12.4 | 90.8 | 0.95 |
| Impurity A (Hypothetical) | Protein Precipitation | -35.2 | 85.1 | 0.78 |
| Impurity B (Hypothetical) | Solid-Phase Extraction | -8.9 | 92.5 | 0.98 |
Note: A matrix effect value of < 0% indicates ion suppression, while a value > 0% indicates ion enhancement. The Internal Standard Normalized Matrix Factor should ideally be close to 1.
Experimental Protocols
Protocol 1: Qualitative Evaluation of Matrix Effects by Post-Column Infusion (PCI)
-
Preparation: Prepare a standard solution of the analyte (e.g., Sofosbuvir or an impurity) at a concentration that gives a stable and moderate signal. Prepare a blank matrix extract using your established sample preparation method.
-
Infusion Setup: Using a syringe pump, continuously infuse the analyte solution into the LC eluent stream post-column via a T-fitting before the mass spectrometer's ion source.
-
Data Acquisition: Once a stable baseline signal for the infused analyte is achieved, inject the blank matrix extract onto the LC system.
-
Analysis: Monitor the analyte's signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement.
Protocol 2: Quantitative Evaluation of Matrix Effects by Post-Extraction Spike
-
Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the analyte into the final extract at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] x 100
-
Matrix Factor = Peak Area in Set B / Peak Area in Set A
-
Internal Standard Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.
Caption: Experimental workflow for quantitative matrix effect evaluation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sofosbuvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common analytical challenges, specifically the co-elution of Sofosbuvir and its related compounds during chromatographic analysis.
Troubleshooting Guide: Overcoming Co-elution
Co-elution of Sofosbuvir with its impurities or related compounds can compromise the accuracy and reliability of your analytical results. This guide provides a systematic approach to troubleshooting and resolving these issues.
Q1: I am observing peak tailing and poor resolution between Sofosbuvir and a known related compound. What should I do?
A1: Peak tailing and poor resolution are common indicators of suboptimal chromatographic conditions. Here’s a step-by-step approach to address this:
-
Mobile Phase pH Adjustment: The pKa of Sofosbuvir and its related impurities plays a crucial role in their retention and peak shape.[1] Adjusting the pH of the mobile phase can significantly improve separation. For basic compounds, using a buffer with a pH 2-3 units below the pKa can improve peak shape.[2]
-
Solvent Strength Optimization: The ratio of organic solvent to aqueous buffer in your mobile phase directly impacts the retention time of your analytes. To increase retention and potentially improve separation, try decreasing the percentage of the organic solvent.[2]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed.[3] This involves changing the mobile phase composition during the run to effectively separate compounds with different polarities.
-
Alternative Stationary Phases: If optimizing the mobile phase doesn't resolve the issue, consider trying a different column chemistry. Besides the commonly used C18 columns, other stationary phases like C8, Phenyl, or Cyano can offer different selectivities.[4]
Q2: An unknown peak is co-eluting with my Sofosbuvir peak. How can I identify and separate it?
A2: The presence of an unknown co-eluting peak requires a systematic investigation:
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess the purity of the Sofosbuvir peak. These detectors can help confirm if the peak represents a single compound or multiple co-eluting species.
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help to intentionally generate degradation products.[4][5] Analyzing these stressed samples can help identify if the unknown peak is a degradation product.
-
Method Development: Once the presence of an impurity is confirmed, a systematic method development approach is necessary. This involves screening different columns, mobile phases (including different organic modifiers and buffer systems), and temperature conditions to achieve separation.
Q3: We are struggling to separate the diastereomers of Sofosbuvir. What specific chromatographic conditions are recommended?
A3: The separation of diastereomers can be particularly challenging due to their similar physicochemical properties. While the provided search results do not offer a specific method solely for diastereomer separation, the principles of high-resolution chromatography apply. Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns can provide the high efficiency needed for such separations.[6] Experimenting with different mobile phase additives and temperatures can also influence selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of Sofosbuvir that can cause co-elution issues?
A1: Common related compounds include process-related impurities and degradation products. Some frequently encountered ones are:
-
Methyl ester and Ethyl ester impurities[9]
-
Various degradation products formed under stress conditions.[4]
Q2: What are the typical starting conditions for developing an HPLC method for Sofosbuvir and its related substances?
A2: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[7][10] The detection wavelength is typically set around 260 nm.[7][8]
Q3: Can you provide examples of successful chromatographic conditions for separating Sofosbuvir from its impurities?
A3: Yes, several studies have reported successful separation methods. The following tables summarize the key parameters from a few published methods.
Data Presentation: Chromatographic Conditions for Sofosbuvir Analysis
Table 1: HPLC Method for Sofosbuvir and Phosphoryl Impurity [7][8]
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time (Sofosbuvir) | 3.674 min |
| Retention Time (Phosphoryl Impurity) | 5.704 min |
Table 2: RP-HPLC Method for Sofosbuvir and other Related Substances
| Parameter | Condition |
| Column | Kromasil 100 C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer solution:Acetonitrile (97.5:2.5, v/v) |
| Mobile Phase B | Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10, v/v/v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 263 nm |
| Retention Time (Sofosbuvir) | 54.28 min |
| Retention Time (Methyl Ester) | 36.31 min |
| Retention Time (Ethyl Ester) | 43.77 min |
Table 3: UPLC Method for Sofosbuvir and Daclatasvir [6]
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Ammonium formate (B1220265) (pH 3.5; 5 mM):Acetonitrile (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 261 nm (Sofosbuvir) and 318 nm (Daclatasvir) |
| Retention Time (Sofosbuvir) | 1.123 min |
| Retention Time (Daclatasvir) | 3.179 min |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Sofosbuvir and its Phosphoryl Impurity [7][8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Sofosbuvir and the phosphoryl impurity in the mobile phase.
-
Sample Solution: Dissolve the sample containing Sofosbuvir in the mobile phase to achieve a suitable concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Sofosbuvir is approximately 3.674 minutes, and for the phosphoryl impurity, it is approximately 5.704 minutes.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.
References
- 1. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 6. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. jmpas.com [jmpas.com]
Technical Support Center: Enhancing Sensitivity for Low-level Detection of Impurity K
Welcome to the Technical Support Center dedicated to enhancing the analytical sensitivity for detecting trace levels of impurity K. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low sensitivity when detecting impurity K?
Low sensitivity in impurity analysis can stem from several factors throughout the analytical workflow. Key contributors include:
-
Suboptimal Chromatographic Conditions: Inadequate separation can lead to co-elution with the main active pharmaceutical ingredient (API) or other impurities, masking the signal of impurity K.[1][2]
-
Inappropriate Detector Settings: Using a non-ideal detection wavelength for UV detectors or unoptimized parameters for mass spectrometry (MS) can significantly reduce the signal intensity of impurity K.[3][4]
-
Low Analyte Concentration: The inherent low level of impurity K in the sample may be below the current method's limit of detection (LOD).[5][6]
-
Matrix Effects: Components of the sample matrix can interfere with the detection of impurity K, either by suppressing its signal or by contributing to background noise.[5]
-
System Contamination: Impurities in the mobile phase, dirty detector flow cells, or contaminated system components can increase baseline noise, thereby reducing the signal-to-noise ratio (S/N).[4][7][8]
Q2: How can I improve the signal-to-noise ratio (S/N) for better detection of impurity K?
Improving the S/N ratio is a critical step in enhancing sensitivity.[9] This can be achieved by either increasing the signal of impurity K or reducing the background noise.
Strategies to Increase the Signal:
-
Optimize Detector Wavelength: For UV detection, ensure the wavelength is set to the absorbance maximum (λmax) of impurity K.[3]
-
Enhance Chromatographic Peak Shape: Sharper, more efficient peaks are taller, leading to a better signal. This can be achieved by optimizing the mobile phase, using gradient elution, and selecting an appropriate column.[3]
-
Increase Injection Volume or Sample Concentration: Injecting a larger volume of the sample or concentrating the sample prior to injection can increase the amount of impurity K reaching the detector. However, be cautious of overloading the column.
-
Sample Enrichment: Techniques like solid-phase extraction (SPE) can be used to concentrate impurity K before analysis.[10][11]
Strategies to Reduce Noise:
-
Use High-Purity Solvents: Employing high-purity, HPLC- or MS-grade solvents for the mobile phase minimizes baseline noise.[7][9]
-
Proper Mobile Phase Preparation: Degassing the mobile phase is crucial to prevent air bubbles from causing baseline disturbances.[4][12]
-
System Maintenance: Regularly clean the detector flow cell and ensure all system components are free from contaminants.[4][12]
Q3: What advanced analytical techniques can be employed for detecting trace levels of impurity K?
For extremely low levels of impurity K, more advanced analytical techniques may be necessary:
-
Mass Spectrometry (MS): Coupling liquid chromatography with a mass spectrometer (LC-MS or LC-MS/MS) provides significantly higher sensitivity and selectivity compared to UV detection.[13][14]
-
Charged Aerosol Detection (CAD): This technique is mass-sensitive and can provide a more uniform response for nonvolatile analytes, making it suitable for impurities that lack a UV chromophore.[15][16]
-
Two-Dimensional Liquid Chromatography (2D-LC): This method can be used to separate and enrich trace impurities from complex matrices, significantly enhancing detection capabilities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally less sensitive, modern NMR techniques, such as those using cryogenic probes, can aid in the structural elucidation of isolated trace impurities.[17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to detect impurity K.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Impurity K
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase for basic impurities. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination/Degradation | Wash the column with a strong solvent or replace it if the problem persists. |
Issue 2: Inconsistent or Drifting Baseline
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and filter it.[4][7] Ensure proper degassing.[4] |
| Detector Instability | Allow the detector lamp to warm up sufficiently. Check for fluctuations in the detector's light source.[4] |
| Column Bleed | Use a column with low bleed characteristics, especially for gradient elution and MS detection. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[12] |
Issue 3: Inability to Achieve Required Limit of Detection (LOD)
| Potential Cause | Recommended Solution |
| Insufficient Detector Sensitivity | Switch to a more sensitive detector, such as a mass spectrometer (MS). |
| Suboptimal MS Parameters | Optimize ionization source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal for impurity K. |
| Low Analyte Amount on Column | Employ sample enrichment techniques like solid-phase extraction (SPE) or use a larger injection volume.[10][11] |
| Poor Chromatographic Efficiency | Use a high-efficiency column (e.g., smaller particle size) or switch to a UPLC system for sharper, taller peaks.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Enrichment
This protocol outlines a general procedure for enriching impurity K from a sample matrix.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with the same solvent system as the sample matrix to prepare the sorbent for sample loading.
-
Sample Loading: Load the sample containing impurity K onto the SPE cartridge. The impurity will be retained on the sorbent while the matrix components may pass through.
-
Washing: Wash the cartridge with a weak solvent to remove any remaining matrix interferences without eluting impurity K.
-
Elution: Elute impurity K from the cartridge using a strong solvent. The collected eluate will be a concentrated and cleaner sample of the impurity.
Visualizations
Caption: Workflow for enhancing the detection of impurity K.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. How is detection limit (LOD) defined in spectroscopy and how to improve it? [eureka.patsnap.com]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 10. mdpi.com [mdpi.com]
- 11. chem-agilent.com [chem-agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 18. contractpharma.com [contractpharma.com]
Technical Support Center: Optimal Separation of Sofosbuvir Isomers
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Sofosbuvir isomers?
A1: Sofosbuvir has multiple chiral centers, resulting in the potential for diastereomers. These isomers often have very similar physicochemical properties, making their separation challenging. The key to a successful separation lies in selecting a chiral stationary phase (CSP) that can effectively discriminate between the subtle three-dimensional structural differences of the isomers.
Q2: Which type of HPLC column is most effective for separating Sofosbuvir diastereomers?
A2: Polysaccharide-based chiral stationary phases are the most widely recommended and successful for the separation of Sofosbuvir and other nucleoside analogue diastereomers. Specifically, columns from the Daicel CHIRALPAK® and CHIRALCEL® series, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® AD, CHIRALCEL® OD), have demonstrated excellent selectivity for this class of compounds.
Q3: What mobile phase conditions are typically used with polysaccharide-based chiral columns for this separation?
A3: For polysaccharide-based CSPs, normal-phase chromatography is often the preferred mode for separating diastereomers like those of Sofosbuvir. A typical mobile phase consists of a non-polar solvent such as n-hexane or heptane, with a polar alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695). The ratio of the alkane to the alcohol is a critical parameter for optimizing selectivity and resolution.
Q4: Can mobile phase additives improve the separation of Sofosbuvir isomers?
A4: Yes, mobile phase additives can significantly enhance separation. For basic or acidic compounds, small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. The choice and concentration of the additive should be carefully optimized.
Q5: How does temperature affect the chiral separation of Sofosbuvir isomers?
A5: Temperature is a critical parameter in chiral chromatography that can have a substantial and sometimes unpredictable impact on selectivity. Both increasing and decreasing the column temperature can improve resolution. It is a valuable parameter to screen during method development. A column oven is essential to maintain a stable and reproducible temperature.
Troubleshooting Guide
This section addresses common issues encountered during the separation of Sofosbuvir isomers.
Issue 1: Poor or No Resolution Between Isomer Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not offer sufficient selectivity. Screen different polysaccharide-based columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H). |
| Suboptimal Mobile Phase Composition | Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the modifier often increases retention and improves resolution. |
| Incorrect Flow Rate | Chiral separations frequently benefit from lower flow rates than achiral separations. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance resolution. |
| Inadequate Temperature Control | Use a column oven to evaluate the effect of different temperatures (e.g., 15°C, 25°C, 40°C) on the separation. |
Issue 2: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase. For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%). |
| Column Contamination or Degradation | Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Column Equilibration | Chiral stationary phases may require longer equilibration times, especially after a change in mobile phase composition. Ensure the column is fully equilibrated before starting a sequence of injections. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each analysis and ensure the components are accurately measured and thoroughly mixed. |
| Temperature Fluctuations | Use a reliable column oven to maintain a constant temperature. Even minor ambient temperature changes can affect retention times. |
Experimental Protocol: Separation of Sofosbuvir Diastereomers
This protocol provides a starting point for the method development for the separation of Sofosbuvir diastereomers.
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Method Optimization Strategy
-
Mobile Phase Composition: Adjust the ratio of n-Hexane to IPA. A higher percentage of n-Hexane will increase retention and may improve resolution.
-
Alcohol Modifier: Evaluate other alcohol modifiers such as ethanol in place of IPA.
-
Temperature: Investigate the effect of column temperature in the range of 15°C to 40°C.
-
Flow Rate: Optimize the flow rate between 0.5 mL/min and 1.5 mL/min.
Visualized Workflows
The following diagrams illustrate the logical workflows for column selection and troubleshooting.
Caption: A logical workflow for selecting an optimal column and method for Sofosbuvir isomer separation.
Caption: A decision tree for troubleshooting poor resolution in the chiral separation of Sofosbuvir isomers.
Technical Support Center: Sofosbuvir and Impurities Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Sofosbuvir and its impurities. The focus is on the critical role of mobile phase pH in achieving optimal separation and retention.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the mobile phase affect the retention time of Sofosbuvir in reversed-phase HPLC?
A1: Sofosbuvir has a pKa of approximately 9.3, which is attributed to the secondary amine in its phosphoramidate (B1195095) moiety. In reversed-phase HPLC, the retention of an ionizable compound like Sofosbuvir is significantly influenced by the pH of the mobile phase.
-
At low to neutral pH (e.g., pH 2-7): The secondary amine is protonated, carrying a positive charge. This increased polarity leads to a weaker interaction with the nonpolar stationary phase (like C18) and thus, a shorter retention time.
-
As the pH approaches the pKa (around 9.3): A mixture of the protonated and neutral forms of Sofosbuvir will be present. This can lead to broader peaks and less reproducible retention times.
-
At a pH above the pKa (pH > 9.3): Sofosbuvir will be in its neutral, non-ionized form. This makes the molecule more hydrophobic, leading to a stronger interaction with the stationary phase and a longer retention time.
For robust method development, it is recommended to work at a pH that is at least 2 units away from the pKa of the analyte. For Sofosbuvir, this means working in the acidic to neutral pH range is generally preferred for stable and reproducible results.
Q2: What is the impact of mobile phase pH on the separation of Sofosbuvir from its key impurities?
A2: The effect of pH on the separation of Sofosbuvir from its impurities depends on the chemical nature of the impurities themselves (whether they are acidic, basic, or neutral).
-
Acidic Impurities: These impurities will be in their neutral, more retained form at acidic pH and in their ionized, less retained form at higher pH. To separate them from the basic Sofosbuvir, adjusting the pH can modulate their relative retention times.
-
Basic Impurities: Similar to Sofosbuvir, their retention will be shorter at acidic pH (protonated form) and longer at basic pH (neutral form). Achieving separation from Sofosbuvir might require fine-tuning the pH to exploit subtle differences in their pKa values.
-
Neutral Impurities: The retention of neutral impurities is largely unaffected by changes in the mobile phase pH.
Therefore, selecting the optimal pH is a critical step in method development to achieve the desired resolution between Sofosbuvir and its various impurities.
Q3: My peak shape for Sofosbuvir is poor (e.g., tailing or fronting). Could pH be the cause?
A3: Yes, improper pH control is a common cause of poor peak shape for ionizable compounds.
-
Peak Tailing: This can occur if the mobile phase pH is close to the pKa of Sofosbuvir, leading to mixed ionization states during chromatography. Tailing can also result from strong interactions between the protonated analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase. Working at a lower pH (e.g., pH < 4) can suppress the ionization of silanol groups and improve peak shape.
-
Peak Fronting: This is less common but can be caused by column overload or issues with the sample solvent.
Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Suggested Solution |
| Poor resolution between Sofosbuvir and an impurity | The mobile phase pH is not optimal for differentiating the ionization states of the analytes. | Systematically evaluate the separation at different pH values (e.g., in increments of 0.5 pH units from 2.5 to 7.5). An initial screening at acidic, neutral, and slightly basic pH can be informative. |
| Drifting retention times | The mobile phase is not well-buffered, leading to a gradual change in pH. The column is not properly equilibrated with the mobile phase. | Use a suitable buffer at a concentration of 10-25 mM. Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| Short retention time for Sofosbuvir with co-elution of impurities | The pH is too low, causing Sofosbuvir and basic impurities to be highly protonated and poorly retained. | Gradually increase the pH of the mobile phase to increase the retention of Sofosbuvir and potentially improve separation from less basic or neutral impurities. |
| Long analysis time | The pH is too high, leading to a long retention time for Sofosbuvir. | Decrease the pH of the mobile phase to reduce the retention time of Sofosbuvir. Alternatively, increase the organic modifier concentration in the mobile phase. |
Data on pH Effect on Retention
| pH of Aqueous Phase | Buffer/Acid Used | Analyte(s) | Retention Time of Sofosbuvir (min) | Reference |
| 1.8 | 0.1% Orthophosphoric Acid | Sofosbuvir, Velpatasvir, Voxilaprevir | 2.458 | |
| 2.4 | 0.05% Orthophosphoric Acid | Sofosbuvir | 4.3 | |
| 3.0 | Phosphate (B84403) Buffer | Sofosbuvir | Not specified | |
| 3.5 | Phosphate Buffer | Sofosbuvir | Not specified | |
| 4.0 | 0.05 M Phosphate Buffer | Sofosbuvir, Daclatasvir | 5.5 | |
| 7.0 | Ammonium Acetate Buffer | Sofosbuvir, Velpatasvir | 3.72 |
Note: Retention times are highly dependent on other chromatographic parameters such as column type, organic modifier, and flow rate, and should be used for relative comparison only.
Experimental Protocol: Stability-Indicating RP-HPLC Method for Sofosbuvir
This protocol is a representative example based on published methods for the analysis of Sofosbuvir and its degradation products.
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the determination of Sofosbuvir in the presence of its degradation products.
2. Materials and Reagents:
-
Sofosbuvir reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to be optimized. For example, a starting point could be a 20 mM potassium dihydrogen phosphate buffer with the pH adjusted to 3.5 using orthophosphoric acid, mixed with acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
4. Preparation of Solutions:
-
Buffer Preparation (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 with diluted orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh about 25 mg of Sofosbuvir reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL).
5. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the powdered drug in an oven at 105°C for 24 hours. Prepare a solution of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the powdered drug to UV light (254 nm) for 24 hours. Prepare a solution of 100 µg/mL in the mobile phase.
6. Method Validation: Inject the standard solution, the placebo, and the stressed samples into the chromatograph. The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated if the degradation products are well-resolved from the parent drug.
Visualizations
Caption: Logical workflow of pH effect on Sofosbuvir retention in RP-HPLC.
Caption: Experimental workflow for pH optimization in Sofosbuvir analysis.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of related substances, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines. It offers a detailed overview of the validation parameters, experimental protocols, and a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, supported by illustrative experimental data.
Understanding the ICH Framework for Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. For related substances methods, this means ensuring the method can accurately and reliably quantify impurities in drug substances and products. The ICH Q2(R2) guideline outlines the necessary validation characteristics, which are summarized below.
Key Validation Parameters
The validation of a related substances method involves the evaluation of several key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Performance: HPLC vs. UPLC for Related Substances
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for the analysis of related substances. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and resolution. The choice between HPLC and UPLC depends on the specific needs of the analysis, including sample throughput, complexity of the sample matrix, and available instrumentation.
Quantitative Comparison of HPLC and UPLC
The following table summarizes a typical comparison of performance characteristics between a traditional HPLC method and a more modern UPLC method for the analysis of related substances in a hypothetical drug product.
| Validation Parameter | HPLC Method | UPLC Method | Commentary |
| Run Time (minutes) | 30 - 60 | 5 - 15 | UPLC's use of smaller particle size columns (sub-2 µm) allows for faster separations. |
| Resolution (Rs) between critical pair | > 1.5 | > 2.0 | The higher efficiency of UPLC columns generally leads to better resolution between closely eluting peaks. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 | Both methods demonstrate excellent linearity, a fundamental requirement for quantitative impurity analysis. |
| Accuracy (% Recovery at 100% level) | 98.0% - 102.0% | 98.5% - 101.5% | Both methods are capable of high accuracy, well within typical acceptance criteria. |
| Precision (RSD% for 6 preparations) | ≤ 5.0% | ≤ 3.0% | The enhanced peak shape and signal-to-noise ratio in UPLC can lead to improved precision. |
| LOD (µg/mL) | ~0.05 | ~0.01 | UPLC's sharper peaks result in higher sensitivity and therefore lower detection limits. |
| LOQ (µg/mL) | ~0.15 | ~0.03 | The improved sensitivity of UPLC allows for the accurate quantitation of impurities at lower levels. |
| Solvent Consumption per run (mL) | ~45 | ~7.5 | The shorter run times and lower flow rates of UPLC methods lead to a significant reduction in solvent usage. |
Experimental Protocols for Method Validation
Detailed and well-documented experimental protocols are crucial for a successful method validation. The following sections outline the methodologies for key validation experiments for a related substances method using liquid chromatography.
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method is able to separate the main component from its potential degradation products and any other impurities.
Protocol:
-
Prepare solutions of the drug substance or product.
-
Expose the solutions to various stress conditions to induce degradation. Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Heat at 105°C for 24 hours.
-
Photolytic Degradation: e.g., Expose to UV light (254 nm) and visible light for an extended period.
-
-
Analyze the stressed samples, along with an unstressed control sample, using the proposed chromatographic method.
-
Assess the peak purity of the main component in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
-
Evaluate the resolution between the main peak and all degradation product peaks.
Linearity
Objective: To demonstrate a linear relationship between the concentration of the related substance and the analytical response.
Protocol:
-
Prepare a stock solution of the related substance reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering the range from the LOQ to 120% of the specification limit for the impurity.
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a sample matrix (placebo) of the drug product.
-
Spike the placebo with known amounts of the related substance at a minimum of three concentration levels, covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the related substance.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements under the same and different conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product spiked with the related substance at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Visualization of Workflows and Relationships
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a related substances method.
Caption: A typical workflow for the validation of a related substances analytical method.
Logical Relationships of Validation Parameters
The validation parameters are interconnected, and their successful evaluation provides a comprehensive understanding of the method's performance.
Caption: Interrelationship of ICH Q2(R2) validation parameters for a related substances method.
Unveiling Sofosbuvir Impurities: A Comparative Analysis of UV, DAD, and MS Detectors
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir (B1194449) is paramount to ensure drug safety and efficacy. The choice of analytical detector plays a pivotal role in this process. This guide provides a comparative analysis of three commonly used detectors in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of Sofosbuvir impurities: Ultraviolet (UV), Diode Array Detector (DAD), and Mass Spectrometry (MS).
The selection of an appropriate detector hinges on the specific requirements of the analysis, balancing factors such as sensitivity, selectivity, and the need for structural information. While UV and DAD are widely accessible and robust for routine analysis, MS offers unparalleled sensitivity and specificity, crucial for identifying unknown impurities and trace-level quantification.
Performance Comparison of Detectors
| Parameter | UV Detector | Diode Array Detector (DAD) | Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.01% (for Sofosbuvir)[1] | 0.07 µg/mL (for Sofosbuvir)[2] | Approximately 200 times lower than UV/DAD[3] |
| Limit of Quantitation (LOQ) | 0.50% (for Sofosbuvir)[1] | 0.36 µg/mL (for Sofosbuvir)[2] | Significantly lower than UV/DAD |
| **Linearity (R²) ** | >0.998[4] | >0.9998[2] | >0.99 |
| Precision (%RSD) | <2%[5] | <5%[2] | 7-12.4%[3] |
| Selectivity | Moderate | Good (Peak Purity Analysis) | Excellent (Mass-to-charge ratio) |
| Identification Capability | Based on retention time | Retention time and UV-Vis spectrum | Retention time and mass spectrum (structural information) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the analysis of Sofosbuvir impurities using HPLC with different detectors.
Sample Preparation
A stock solution of Sofosbuvir is typically prepared by dissolving an appropriate amount in a suitable solvent like methanol (B129727) or a mixture of methanol and water[5][6]. Working solutions are then prepared by diluting the stock solution to the desired concentration with the mobile phase. For the analysis of impurities in tablet formulations, tablets are crushed, and the powder is extracted with a suitable solvent, followed by sonication and filtration.
Chromatographic Conditions (General)
A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation of Sofosbuvir and its impurities.
-
Column: A C18 column is frequently used, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm[1][7].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The elution can be isocratic (constant mobile phase composition) or gradient (varying mobile phase composition).
-
Flow Rate: A typical flow rate is 1.0 mL/min[8].
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35°C.
-
Injection Volume: A small volume of the sample, typically 10-20 µL, is injected into the HPLC system.
Detector-Specific Parameters
-
UV/DAD Detection: Detection is typically performed at a wavelength of 260 nm, which is the UV absorbance maximum for Sofosbuvir[1][2]. A DAD allows for the acquisition of the entire UV-Vis spectrum of each peak, which can be used for peak purity analysis and to aid in compound identification.
-
Mass Spectrometry (MS) Detection: An electrospray ionization (ESI) source is commonly used to ionize the analytes before they enter the mass analyzer[6]. The mass spectrometer can be operated in either positive or negative ion mode, depending on the nature of the impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities[2].
Experimental Workflow
The general workflow for the comparative analysis of Sofosbuvir impurities is depicted in the following diagram.
Logical Relationships in Detector Selection
The choice of detector is a critical decision in method development for impurity analysis. The following diagram illustrates the logical considerations for selecting between UV/DAD and MS detectors.
Conclusion
-
UV and DAD detectors are well-suited for routine quality control applications where the impurities are known and present at levels that can be reliably detected. DAD offers the advantage of peak purity analysis, providing an extra layer of confidence in the results. These methods are generally more cost-effective and simpler to operate.
-
Mass Spectrometry (MS) is the detector of choice for in-depth impurity profiling, especially during drug development and forced degradation studies. Its superior sensitivity allows for the detection and quantification of trace-level impurities that may be missed by UV or DAD. Furthermore, the structural information provided by MS is invaluable for the identification of unknown degradation products or process-related impurities.
For comprehensive and robust impurity analysis of Sofosbuvir, a combination of these detectors can be highly effective. An initial screening with a DAD can be followed by LC-MS analysis for the identification and characterization of any unknown or co-eluting peaks. This integrated approach ensures both the quality and safety of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. rjptonline.org [rjptonline.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Sofosbuvir
For researchers, scientists, and drug development professionals, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of antiviral compounds like Sofosbuvir (B1194449) is a critical decision that impacts efficiency, sensitivity, and overall workflow. This guide provides an objective comparison of the two techniques, supported by a synthesis of published experimental data, to aid in the selection of the most appropriate method for your analytical needs.
The primary advantage of UPLC over conventional HPLC lies in its use of smaller particle size columns (typically sub-2 µm), which allows for faster analysis times and improved resolution.[1][2] This is achieved by operating at higher pressures, leading to sharper peaks and better separation of analytes from potential impurities. For the analysis of Sofosbuvir, this translates to significant reductions in solvent consumption and increased sample throughput, key considerations in high-volume quality control and research environments.
Performance Characteristics: HPLC vs. UPLC for Sofosbuvir Analysis
The following tables summarize the key performance parameters for both HPLC and UPLC methods for the determination of Sofosbuvir, compiled from various validated analytical methods. These values represent typical performance and may vary based on specific instrumentation and experimental conditions.
| Parameter | RP-HPLC | RP-UPLC | Reference(s) |
| Retention Time (min) | 2.040 - 7.3 | 1.123 - 2.15 | [2][3][4][5] |
| Linearity (R²) | > 0.999 | > 0.999 | [4][6][7] |
| Limit of Detection (LOD) | 0.04 - 1.5 µg/mL | As low as 25 ng/mL in plasma | [2][4][8][9] |
| Limit of Quantification (LOQ) | 0.125 - 4.7 µg/mL | As low as 25 ng/mL in plasma | [2][4][8][9] |
| Accuracy (% Recovery) | 98 - 101.3% | 90.0 - 108.0% | [2][4][10] |
| Precision (%RSD) | < 2% | < 10% (in plasma) | [2][3][10] |
Experimental Protocols
Below are representative experimental protocols for both RP-HPLC and RP-UPLC methods for the analysis of Sofosbuvir.
Representative RP-HPLC Method Protocol
-
Instrumentation: Agilent High-Pressure Liquid Chromatograph 1260 with a Quaternary Pump and a Photodiode Array (PDA) Detector.[10]
-
Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (40:60 v/v).[10]
-
Injection Volume: 10 µL.[10]
-
Detection Wavelength: 261 nm.[11]
-
Column Temperature: Ambient or controlled at 40 °C.[3]
Representative RP-UPLC Method Protocol
-
Instrumentation: Waters Acquity UPLC system coupled with a Diode Array Detector (DAD).[2]
-
Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: An isocratic mixture of ammonium (B1175870) formate (B1220265) buffer (pH 3.5; 5 mM) and acetonitrile (60:40 v/v).[2][12]
-
Detection Wavelength: 261 nm.[2]
-
Column Temperature: Maintained at 25 °C.[1]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for Sofosbuvir analysis.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
Conclusion
Both HPLC and UPLC are robust and reliable methods for the quantitative analysis of Sofosbuvir. The choice between the two will largely depend on the specific requirements of the laboratory. For routine quality control of bulk drugs and pharmaceutical formulations where high throughput and reduced analysis time are critical, UPLC presents a clear advantage.[2] Conversely, HPLC remains a widely accessible and cost-effective technique that provides excellent performance for a broad range of applications and may be more suitable for laboratories with limited budgets or lower sample throughput needs.[9] The validation data across numerous studies confirms that both methods can achieve the necessary accuracy, precision, and linearity required for pharmaceutical analysis as per ICH guidelines.[3][6][7]
References
- 1. Two novel UPLC methods utilizing two different analytical columns and different detection approaches for the simultaneous analysis of velpatasvir and sofosbuvir: application to their co-formulated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. verjournal.com [verjournal.com]
- 8. d-nb.info [d-nb.info]
- 9. Development and validation of a new HPLC-DAD method for quantification of sofosbuvir in human serum and its comparison with LC-MS/MS technique: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Sofosbuvir Impurity Profiling Methodologies
This guide provides a comprehensive comparison of various analytical methodologies for the impurity profiling of Sofosbuvir (B1194449), a key active pharmaceutical ingredient in the treatment of Hepatitis C. The data and protocols presented are compiled from a range of independent studies, offering researchers, scientists, and drug development professionals a valuable resource for selecting and implementing robust analytical methods. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes the logical workflow of an inter-laboratory comparison and the analytical process itself.
I. Comparison of Analytical Method Performance
The following table summarizes the performance of different reported Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Sofosbuvir and its impurities. This data is extracted from various validation studies and offers a comparative overview of key analytical parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax C18 | Agilent Eclipse XDB-C18 | Waters X-bridge C18 | ZorbaxSB-C18 |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid Buffer | 0.1% trifluoroacetic acid in water:acetonitrile (50:50) | Gradient of Trifluoroacetic acid buffer and Acetonitrile/Methanol/Water | 5 mm ammonium (B1175870) formate (B1220265) buffer (pH 3.5)-acetonitrile (50:50) |
| Detection (UV) | Not Specified | 260 nm[1][2] | 263 nm for Sofosbuvir, 320 nm for Velpatasvir | Not Applicable (LC-MS/MS) |
| Linearity Range (Sofosbuvir) | Not Specified | 160-480 μg/ml[1][2] | Not Specified | 0.3-3000 ng/mL[3] |
| Linearity Range (Impurity) | Not Specified | 10-30 μg/ml (Phosphoryl impurity)[1][2] | LOQ - 150% of target concentration (Methyl Uridine and another impurity)[4] | 3-3000 ng/mL (Daclatasvir)[3] |
| LOD (Sofosbuvir) | Not Specified | 0.01% (0.04 μg)[1][2] | Not Specified | Not Specified |
| LOQ (Sofosbuvir) | Not Specified | 0.50% (0.125 μg)[1][2] | Not Specified | Not Specified |
| LOD (Impurity) | Not Specified | 0.03% (0.12 μg) (Phosphoryl impurity)[1][2] | Not Specified | Not Specified |
| LOQ (Impurity) | Not Specified | 1.50% (0.375 μg) (Phosphoryl impurity)[1][2] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 80.0% - 120.0%[5] | 99.62% - 99.73% | Not Specified | Not Specified |
| Precision (%RSD) | 0% to 2.91%[5] | 1.741 (Sofosbuvir), 0.043 (Phosphoryl impurity)[1][2] | Not Specified | Not Specified |
II. Identification of Sofosbuvir Impurities
Impurities in Sofosbuvir can originate from the manufacturing process or degradation.[6] These include process-related impurities such as residual solvents, unreacted raw materials, and catalyst residues.[6] Degradation impurities can result from hydrolysis, oxidation, or thermal stress.[7][6][8]
Forced degradation studies have been conducted under various stress conditions as per ICH guidelines to identify potential degradation products.[7][8] Sofosbuvir has shown degradation in acidic, basic, and oxidative conditions, while it was found to be stable under thermal and photolytic stress.[7][8]
Identified Degradation Products:
-
Acid Degradation: A major degradation product with a molecular weight of 416.08 (C16H18FN2O8P) has been identified.[7] Another study reported a degradation product (DP I) with an m/z of 488 under acidic conditions.[8]
-
Base Degradation: Two primary degradation products have been identified with molecular weights of 453.13 (C16H25FN3O9P) and 411.08 (C13H19FN3O9P).[7] A separate study identified a degradation product (DP II) with an m/z of 393.3 under alkaline conditions.[8]
-
Oxidative Degradation: A degradation product with a molecular weight of 527.15 (C22H27FN3O9P) has been observed.[7] Another study reported a degradation product (DP III) with an m/z of 393 in the presence of H2O2.[8]
III. Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature for Sofosbuvir impurity profiling.
A. Sample Preparation for Forced Degradation Studies
-
Acid Degradation: A common procedure involves refluxing a solution of Sofosbuvir in 0.1 N to 1 N HCl at temperatures ranging from 70°C to 80°C for several hours.[7][8]
-
Base Degradation: Sofosbuvir is typically treated with 0.1 N to 0.5 N NaOH at elevated temperatures (e.g., 60°C - 70°C) for a specified period.[7][8]
-
Oxidative Degradation: A solution of Sofosbuvir is exposed to a hydrogen peroxide solution (e.g., 3% to 30% H2O2) at room temperature or elevated temperatures for a duration ranging from hours to several days.[7][8]
-
Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[8]
-
Photolytic Degradation: A solution of Sofosbuvir is exposed to direct sunlight or UV light at a specific wavelength (e.g., 254 nm) for a defined duration.[7][8]
B. Chromatographic Conditions for Impurity Profiling
-
Method 1 (RP-HPLC):
-
Method 2 (RP-HPLC):
-
Method 3 (LC-MS/MS):
-
Column: ZorbaxSB-C18, 4.6 × 50 mm, 5 μm[3]
-
Mobile Phase: A 50:50 (v/v) mixture of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile in an isocratic elution mode.[3]
-
Flow Rate: 0.7 mL/min[3]
-
Detection: API4500 triple quadrupole tandem mass spectrometer with a positive electrospray ionization interface in multiple reaction monitoring mode.[3]
-
IV. Visualized Workflows
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical experimental workflow for Sofosbuvir impurity profiling.
Caption: Logical workflow for a typical inter-laboratory comparison study.
Caption: Experimental workflow for Sofosbuvir impurity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 6. veeprho.com [veeprho.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. archives.ijper.org [archives.ijper.org]
Comparison of different stationary phases for Sofosbuvir analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of C18, C8, and Phenyl stationary phases for the precise analysis of Sofosbuvir.
The accurate and reliable quantification of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is paramount in both research and quality control settings. The choice of the stationary phase in High-Performance Liquid Chromatography (HPLC) is a critical factor that dictates the efficiency, resolution, and overall success of the analytical method. This guide provides an objective comparison of commonly used reversed-phase stationary phases—C18, C8, and Phenyl—for the analysis of Sofosbuvir, supported by experimental data from various studies.
Performance Comparison of Stationary Phases
The selection of an appropriate stationary phase is a crucial step in HPLC method development. While C18 columns are the most frequently utilized for Sofosbuvir analysis due to their strong hydrophobic retention, C8 and Phenyl phases offer alternative selectivities that can be advantageous in specific applications, such as separating Sofosbuvir from its impurities or in complex matrices.
| Stationary Phase | Typical Column Dimensions | Mobile Phase Example | Sofosbuvir Retention Time (min) | Key Performance Characteristics |
| C18 (Octadecyl Silane) | 250 mm x 4.6 mm, 5 µm | Acetonitrile (B52724):Water (80:20, v/v), pH 2.4 with 0.05% OPA | ~4.3[1] | Provides strong hydrophobic retention, resulting in good separation and peak shape. It is the most commonly reported stationary phase for Sofosbuvir analysis. |
| C18 (Octadecyl Silane) | 150 mm x 4.6 mm, 5 µm | 0.1% OPA Buffer:Acetonitrile (40:60, v/v) | ~2.183[2][3] | Offers good resolution and peak shape. A shorter column length can lead to faster analysis times. |
| C18 (Octadecyl Silane) | 250 mm x 4.6 mm, 5 µm | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) | ~3.674[4][5] | Suitable for the simultaneous estimation of Sofosbuvir and its impurities. |
| C8 (Octyl Silane) | 250 mm x 4.6 mm, 5 µm | Acetonitrile:Water:0.05 M Phosphate Buffer, pH 8 (50:45:5, v/v/v) | Not specified for Sofosbuvir alone | C8 columns are less hydrophobic than C18, which can lead to shorter retention times. This can be beneficial for rapid analysis.[6] |
| Phenyl | Not Specified | Not Specified | Not Specified | Phenyl phases were tested for the separation of Sofosbuvir from its degradation products.[7] They offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte and are useful when C18 or C8 columns do not provide the desired separation.[7][8] |
Delving into Stationary Phase Selectivity
C18 and C8 Stationary Phases: These are alkyl-bonded silica (B1680970) phases and are the most common choice for reversed-phase chromatography. The primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the analyte. C18 columns, with their longer carbon chains, are more hydrophobic and generally provide greater retention than C8 columns.[9][10][11][12] The choice between C18 and C8 often depends on the desired retention time and the complexity of the sample matrix. For highly retained compounds, a C8 column might be preferred to reduce analysis time.
Phenyl Stationary Phases: Phenyl-based stationary phases provide a unique separation mechanism. In addition to hydrophobic interactions, they exhibit π-π interactions with analytes containing aromatic rings.[8] Sofosbuvir possesses a uracil (B121893) moiety and a phenyl group, making it a suitable candidate for analysis on a phenyl column. This alternative selectivity can be particularly useful for resolving Sofosbuvir from structurally similar impurities or co-eluting peaks that are not separated on traditional C18 or C8 columns.[13] Studies on the separation of Sofosbuvir from its degradation products have explored the use of various stationary phases, including Phenyl and Phenyl-hexyl columns, highlighting their potential in challenging separation scenarios.[7]
Experimental Protocols
Below are detailed experimental methodologies from studies that have successfully analyzed Sofosbuvir using different stationary phases.
Method 1: Analysis of Sofosbuvir using a C18 Stationary Phase
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Stationary Phase: Primesil C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (pH 2.4, adjusted with 0.05% orthophosphoric acid) in a ratio of 80:20 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Retention Time of Sofosbuvir: Approximately 4.3 minutes.[1]
Method 2: Analysis of Sofosbuvir and Velpatasvir using a C18 Stationary Phase
-
Instrumentation: An HPLC system with a UV detector.
-
Stationary Phase: Discovery C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid buffer and Acetonitrile in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Column Temperature: 30°C.
-
Retention Time of Sofosbuvir: Approximately 2.183 minutes.[2][3]
Method 3: Analysis of Sofosbuvir and its Impurity using a C18 Stationary Phase
-
Instrumentation: An HPLC system with a UV detector.
-
Stationary Phase: Agilent Eclipse XDB-C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient.
-
Retention Time of Sofosbuvir: Approximately 3.674 minutes.[4][5]
Logical Workflow for Stationary Phase Selection
The selection of a suitable stationary phase is a critical decision in HPLC method development. The following diagram illustrates a logical workflow for choosing the optimal stationary phase for Sofosbuvir analysis.
Caption: A flowchart illustrating the decision-making process for selecting a stationary phase for Sofosbuvir analysis.
References
- 1. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. uhplcs.com [uhplcs.com]
- 11. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 12. hawach.com [hawach.com]
- 13. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Quantification of Sofosbuvir Impurity K: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir (B1194449) is paramount to ensure safety and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of Sofosbuvir impurity K, a known diastereoisomer of the drug. The data presented is compiled from published analytical methods and aims to assist in the selection of the most suitable technique for specific research and quality control needs.
Comparison of Analytical Methods
The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities, including diastereoisomers like impurity K, is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. The choice of method can significantly impact the accuracy, precision, and sensitivity of the quantification. Below is a summary of performance data from various validated methods.
| Analytical Method | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50 v/v) | UV at 260 nm | 10-30 µg/ml (for phosphoryl impurity) | 0.03% (0.12 µg) | 1.50% (0.375 µg) | Not explicitly stated for impurity | 0.043 (for phosphoryl impurity) | [1][2] |
| RP-HPLC | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) | Gradient: A) Buffer solution:Acetonitrile (97.5:2.5 v/v), B) Acetonitrile:Isopropyl alcohol:Methanol (B129727):Water (60:20:10:10 v/v/v/v) | UV at 263 nm | 0.5-7.5 ppm (for impurities) | 0.1 µg/mL | 0.5 µg/mL | 90.2-113.9% | < 2.0% | [3] |
| UPLC-MS/MS | Gemini C18 (50 x 4.6 mm, 5 µm) | 0.5% Formic acid:Methanol (30:70 v/v) | ESI-MS/MS | 4.063-8000.010 ng/mL (for Sofosbuvir) | Not specified for impurity | Not specified for impurity | Within acceptance limits | ≤15% | [4][5][6] |
| UPLC-MS/MS | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | 0.1% Formic acid and Acetonitrile | ESI-MS/MS | Not specified for impurity | Not specified for impurity | Not specified for impurity | 95-98% (absolute recovery) | <15% | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols from the cited literature.
Method 1: RP-HPLC with UV Detection[1][2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard solutions of the drug and impurity were prepared by dissolving in a diluent of water:acetonitrile (50:50).
Method 2: Stability-Indicating RP-HPLC Method[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Kromasil 100 C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (buffer solution:acetonitrile, 97.5:2.5% v/v) and Mobile Phase B (acetonitrile:isopropyl alcohol:methanol:purified water, 60:20:10:10% v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 263 nm.
Method 3: UPLC-MS/MS for Quantification in Human Plasma[4][5][6]
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Gemini C18 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.5% formic acid in water and methanol (30:70 v/v).
-
Flow Rate: 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for Sofosbuvir and its diastereomers would need to be determined.
-
Sample Preparation: Liquid-liquid extraction using ethyl acetate.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the quantification of this compound using a chromatographic method.
Caption: General workflow for the quantification of this compound.
Signaling Pathways and Logical Relationships
The accurate quantification of impurities is a critical step in the quality control of pharmaceuticals. The logical relationship from method development to routine analysis is depicted below.
Caption: Logical flow from impurity identification to routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Methods for Sofosbuvir Impurities
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for analytical methods designed to detect and quantify impurities in the antiviral drug Sofosbuvir. By presenting supporting experimental data and detailed protocols, this document serves as a critical resource for method validation and ensuring the quality of pharmaceutical products.
The stability and purity of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, are critical for its therapeutic efficacy and safety. Analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), are employed to monitor its impurity profile. Robustness testing, a key component of method validation, challenges the analytical method's resilience to small, deliberate variations in its parameters, thereby ensuring its reliability during routine use.
Comparative Analysis of Analytical Method Robustness
Several studies have established stability-indicating HPLC methods for Sofosbuvir, with robustness being a critical validation parameter. The following tables summarize the deliberate variations in key chromatographic parameters and their impact on the analytical outcome, as reported in various studies.
| Parameter Varied | Method 1: RP-HPLC | Method 2: UPLC | Method 3: RP-HPLC |
| Flow Rate (±0.2 mL/min) | No significant change in system suitability parameters.[1] | Not explicitly reported. | Retention time of Sofosbuvir and its impurity showed minor shifts, but resolution remained within acceptable limits.[2][3] |
| Mobile Phase pH (±0.2) | System suitability parameters remained unaffected.[1] | Not explicitly reported. | Not explicitly reported. |
| Organic Phase Composition (±2% or ±10%) | The method remained unaffected by small changes in the organic phase composition.[1] | Not explicitly reported. | Minor shifts in retention time observed, but separation of peaks was maintained. |
| Column Temperature (±5°C) | No significant impact on the method's performance.[1] | Not explicitly reported. | Not explicitly reported. |
| Wavelength (±5 nm) | Not explicitly reported. | Not explicitly reported. | Not explicitly reported. |
Table 1: Comparison of Robustness Testing Parameters for Different Chromatographic Methods.
| Performance Characteristic | Method 1: RP-HPLC | Method 2: UPLC | Method 3: RP-HPLC | Method 4: UV-Spectrophotometry |
| Linearity Range | 160-480 µg/ml (Sofosbuvir)[2][3] | 5 - 25 µg∙mL−1 (Sofosbuvir)[1] | 10-50 µg/ml (Sofosbuvir)[4][5] | 10-100 μg/ml (Sofosbuvir)[6] |
| Correlation Coefficient (r²) | >0.999[1] | 0.999[1] | 0.999[5] | 0.9984[6] |
| LOD | 0.04 µg/ml (Sofosbuvir)[2][3] | 0.27 μg∙mL−1 (Sofosbuvir)[1] | 0.5764 µg/ml[5] | 0.269 μg/ml[6] |
| LOQ | 0.125 µg/ml (Sofosbuvir)[2][3] | 0.83 μg∙mL−1 (Sofosbuvir)[1] | 1.7468 µg/ml[5] | 0.814 μg/ml[6] |
| Accuracy (% Recovery) | 99.62 - 99.73%[1] | Not explicitly reported. | 90.2–113.9%[4] | 99.524-101.208 %[6] |
| Precision (%RSD) | < 2%[2][3] | < 1%[1] | < 2%[4][5] | < 2%[7] |
Table 2: Comparative Performance Characteristics of Different Analytical Methods for Sofosbuvir.
Experimental Protocols
The foundation of reliable analytical data lies in meticulously executed experimental protocols. Below are detailed methodologies for key experiments related to the analysis of Sofosbuvir and its impurities.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: A stock solution of Sofosbuvir (e.g., 1000 µg/ml) is treated with 1 N HCl and refluxed at 80°C for a specified period (e.g., 10 hours).[1] The solution is then neutralized before analysis.
-
Base Hydrolysis: A stock solution of Sofosbuvir is treated with 0.5 N NaOH at 60°C for a defined time (e.g., 24 hours).[1] The solution is subsequently neutralized prior to injection.
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at a specific temperature (e.g., 80°C) for a set duration (e.g., two days).[1]
-
Thermal Degradation: A solid sample of Sofosbuvir is exposed to dry heat (e.g., 50°C) for an extended period (e.g., 21 days).[8]
-
Photolytic Degradation: A solution of Sofosbuvir or the solid drug is exposed to UV light (e.g., 254 nm) for a defined duration (e.g., 24 hours).[1]
Chromatographic Conditions for a Representative RP-HPLC Method
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizing the Workflow
To provide a clear overview of the logical flow of robustness testing, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for Robustness Testing of an Analytical Method.
This comprehensive guide highlights the critical aspects of robustness testing for analytical methods targeting Sofosbuvir impurities. By understanding the potential impact of minor variations in experimental conditions and adhering to rigorous validation protocols, researchers can ensure the development of reliable and reproducible analytical methods, ultimately contributing to the quality and safety of this vital medication.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. ijpbs.com [ijpbs.com]
- 7. ijbpas.com [ijbpas.com]
- 8. archives.ijper.org [archives.ijper.org]
Unveiling the Limits: A Comparative Guide to the Detection and Quantification of Sofosbuvir Impurity K
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the detection and quantification of Sofosbuvir impurity K, a critical process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. We present a detailed examination of experimental protocols and a clear comparison of their performance, focusing on the crucial parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, undergoes a complex synthesis process where the formation of impurities is a significant concern. Impurity K, a diastereoisomer of Sofosbuvir, requires precise and sensitive analytical methods for its control within acceptable limits to ensure the final drug product's safety and efficacy. This guide delves into a validated analytical method, offering insights into its performance and the experimental design that underpins its reliability.
Performance Benchmark: High-Performance Liquid Chromatography (HPLC)
A widely employed technique for the analysis of pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC), valued for its high resolution and sensitivity. A validated Reverse-Phase HPLC (RP-HPLC) method has demonstrated effectiveness in separating and quantifying Sofosbuvir and its related impurities, including a key phosphoryl impurity that is critical to monitor.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound (as Phosphoryl Impurity) by RP-HPLC
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Phosphoryl Impurity) | 0.125 µg[1] | 0.375 µg[1] |
| Sofosbuvir | 0.04 µg[1] | 0.12 µg[1] |
This RP-HPLC method showcases a high degree of sensitivity, enabling the detection and quantification of this compound at very low levels.[1] The ability to accurately measure such minute quantities is essential for maintaining the quality control of Sofosbuvir production.
In-Depth Experimental Protocol: RP-HPLC Method
The success of any analytical method lies in the meticulous execution of its experimental protocol. The following details the validated RP-HPLC method used to determine the LOD and LOQ of the Sofosbuvir phosphoryl impurity.[1]
Chromatographic Conditions:
-
Instrument: Liquid Chromatographic system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Temperature: Ambient.
Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Stock Solution (Impurity): 25 mg of the phosphoryl impurity was dissolved in 100 mL of diluent. A 5 mL aliquot of this solution was further diluted to 50 mL with the diluent.[1]
-
Standard Stock Solution (Sofosbuvir): 400 mg of Sofosbuvir was dissolved in 100 mL of diluent. A 5 mL aliquot of this solution was further diluted to 50 mL with the diluent.[1]
This detailed protocol provides a reproducible framework for other laboratories to implement for the routine analysis of Sofosbuvir and its impurities.
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process that establishes its suitability for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method, with a focus on determining the Limit of Detection and Limit of Quantification.
Caption: Workflow for Analytical Method Validation.
This guide underscores the importance of robust and sensitive analytical methods in the pharmaceutical industry. The detailed RP-HPLC method provides a reliable approach for the quantification of this compound, ensuring the quality and safety of this vital medication. The presented data and protocols offer a valuable resource for researchers and quality control professionals working with Sofosbuvir and its related substances.
References
Unveiling the Stability of Sofosbuvir: A Comparative Guide to its Forced Degradation Profiles
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance under various stress conditions is a critical aspect of the development process. This guide provides a comprehensive comparison of the forced degradation profiles of Sofosbuvir, a key antiviral drug, under different stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, has been subjected to rigorous stability testing to ensure its efficacy and safety. Forced degradation studies deliberately expose the drug to harsh conditions to predict its long-term stability and identify potential degradation products. This guide synthesizes data from multiple studies to offer a clear, comparative overview of Sofosbuvir's behavior under acidic, alkaline, oxidative, thermal, and photolytic stress.
Comparative Analysis of Sofosbuvir Degradation
The stability of Sofosbuvir varies significantly across different stress conditions. The drug exhibits considerable degradation under alkaline and acidic conditions, with notable susceptibility to oxidation as well. Conversely, it demonstrates relative stability under thermal and photolytic stress. The following table summarizes the quantitative data from various studies on the percentage of Sofosbuvir degradation under different forced degradation conditions.
| Stress Condition | Reagent/Method | Duration & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours at 70°C | 23% | [1][2] |
| 1 N HCl | 10 hours at 80°C | 8.66% | [3] | |
| 0.1 N HCl | 26 hours at room temperature | 18.87% | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours at 70°C | 50% | [1][2] |
| 0.5 N NaOH | 24 hours at 60°C | 45.97% | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days at room temperature | 19.02% | [1][2] |
| 30% H₂O₂ | 2 days at 80°C | 0.79% | [3] | |
| Thermal Degradation | Dry Heat | 21 days at 50°C | No degradation | [1][2] |
| Dry Heat | - | Stable | [5][6][7] | |
| Photolytic Degradation | UV light (254 nm) | 24 hours | No degradation | [3] |
| UV light (NLT 200-watt hr/m²) | - | 23.94% | [4] | |
| Sunlight | 21 days | No degradation | [1] | |
| Neutral Hydrolysis | Water | - | Stable | [5][6][7] |
Visualizing the Degradation Process
To better understand the experimental process and the resulting degradation pathways, the following diagrams have been generated.
Detailed Experimental Protocols
The methodologies employed in forced degradation studies are crucial for the reproducibility and interpretation of results. Below are detailed protocols for the key experiments cited in this guide.
1. Preparation of Sofosbuvir Stock Solution
A stock solution of Sofosbuvir (typically 1000 µg/mL) is prepared by accurately weighing the drug substance and dissolving it in a suitable solvent, such as methanol (B129727).[1] Further dilutions are made from this stock solution to achieve the desired concentration for analysis (e.g., 50 µg/mL).[1]
2. Acidic Degradation
To induce acidic degradation, a solution of Sofosbuvir is treated with an acid, typically hydrochloric acid (HCl). Common conditions include:
-
Refluxing the drug solution in 0.1 N HCl at 70°C for 6 hours.[1]
-
Refluxing in 1 N HCl at 80°C for 10 hours.[3] After the specified time, the solution is neutralized with a suitable base (e.g., NaOH) and diluted to the final concentration for analysis.[1]
3. Alkaline Degradation
For alkaline degradation, the drug solution is exposed to a basic environment, usually sodium hydroxide (B78521) (NaOH). Typical experimental setups involve:
-
Refluxing the Sofosbuvir solution in 0.1 N NaOH at 70°C for 10 hours.[1]
-
Treating with 0.5 N NaOH at 60°C for 24 hours.[3] Following the exposure period, the solution is neutralized with an acid (e.g., HCl) and diluted for analysis.[1]
4. Oxidative Degradation
Oxidative stress is applied using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). The protocol generally involves:
-
Exposing the Sofosbuvir solution to 3% H₂O₂ at room temperature for 7 days.[1]
-
Treating with 30% H₂O₂ at 80°C for two days.[3] After the treatment, any excess peroxide may be removed, for instance, by heating the solution in a boiling water bath for a short period.[1]
5. Thermal Degradation
To assess thermal stability, the drug substance (either as a solid or in solution) is subjected to elevated temperatures. A common protocol involves exposing a stock solution of Sofosbuvir to a temperature of 50°C for 21 days.[1]
6. Photolytic Degradation
Photostability is evaluated by exposing the drug to light. This can be done by:
-
Exposing the drug solution to UV light, ensuring an illumination of not less than 200-watt hours per square meter.[4]
-
Exposing the dry drug to UV light at 254 nm for 24 hours.[3]
-
Exposing the drug to sunlight for an extended period, such as 21 days.[1]
Analytical Methodology
The analysis of the stressed samples is predominantly carried out using stability-indicating chromatographic methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[8] These methods are capable of separating the intact drug from its degradation products. A common mobile phase composition is a mixture of methanol and water, sometimes with the addition of formic acid.[1] The detection is typically performed using a UV detector at a wavelength of around 260 nm.[4][9] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[1][2]
Conclusion
This comparative guide highlights that Sofosbuvir is most susceptible to degradation under alkaline and acidic conditions, followed by oxidative stress. It exhibits good stability under thermal and photolytic conditions. The identification of degradation products through techniques like LC-MS is crucial for understanding the degradation pathways and for the development of stable pharmaceutical formulations. The provided experimental protocols offer a foundation for researchers to design and execute their own stability studies on Sofosbuvir and related compounds.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. rjptonline.org [rjptonline.org]
Safety Operating Guide
Proper Disposal of Sofosbuvir Impurity K: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Sofosbuvir impurity K, a halogenated organic compound classified as hazardous material.
The disposal of this compound is governed by stringent regulations to mitigate potential environmental and health risks. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Adherence to these guidelines is not only a matter of compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The contaminated absorbent must then be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach encompassing waste characterization, segregation, packaging, labeling, and transfer to a licensed disposal facility.
1. Waste Characterization:
The first step is to characterize the waste stream containing this compound. As a halogenated organic compound, it falls under specific hazardous waste categories.[5] It is essential to determine if the waste is a pure substance, a solution with known concentration, or mixed with other chemicals. This information will be critical for proper segregation and for the disposal facility to determine the appropriate treatment method.
2. Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Halogenated vs. Non-Halogenated Waste: A critical segregation step is to keep halogenated organic wastes, such as this compound, separate from non-halogenated organic wastes.[5][6][7] This is because the disposal methods, particularly incineration, differ for these two categories, and mixing them can increase disposal costs and complicate the process.[7]
-
Avoid Mixing with Other Waste Types: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.
3. Packaging and Labeling:
All waste must be collected in containers that are compatible with the chemical properties of this compound. The containers should be in good condition, with tightly sealing lids to prevent leaks or spills.
Each container must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound" and any other components in the waste stream. The label should also include the accumulation start date and the hazard characteristics (e.g., "Toxic").
4. Storage:
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. The total volume of hazardous waste in the SAA should not exceed regulatory limits.
5. Disposal:
The final step is the transfer of the hazardous waste to a licensed professional waste disposal service. These companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations. The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[8][9] This process ensures the complete destruction of the hazardous components.
It is imperative to maintain a record of all hazardous waste generated and disposed of, including manifests from the disposal company.
Quantitative Data Summary
| Generator Category | Monthly Generation Rate of Acutely Hazardous Waste (P-listed) | Monthly Generation Rate of Non-Acutely Hazardous Waste | On-site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg | ≤ 100 kg | ≤ 1,000 kg |
| Small Quantity Generator (SQG) | > 1 kg and < 1000 kg | > 100 kg and < 1000 kg | ≤ 6,000 kg |
| Large Quantity Generator (LQG) | ≥ 1 kg | ≥ 1,000 kg | No limit, but must ship off-site within 90 days |
Note: While this compound is not explicitly P-listed, its hazardous nature necessitates careful tracking of generated quantities to ensure compliance with the appropriate generator status.
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of this compound beyond the standard chemical waste management procedures outlined above. The key "experimental" aspect is the accurate characterization of the waste stream to ensure it is properly segregated and profiled for the disposal vendor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. medkoo.com [medkoo.com]
- 4. kmpharma.in [kmpharma.in]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Sofosbuvir impurity K
Hazard Identification and Risk Assessment
Sofosbuvir impurity K, a diastereoisomer of the antiviral drug Sofosbuvir, should be handled as a potentially hazardous substance.[1][2] The parent compound, Sofosbuvir, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4] Impurities can arise during synthesis, storage, or degradation and may have different or more pronounced toxicological properties than the parent compound.[3][5] Therefore, a thorough risk assessment is the first critical step before handling this compound.
Key Considerations for Risk Assessment:
-
Physical Form: The compound is typically a powder, which presents an inhalation hazard.
-
Quantity: The amount of substance being handled will influence the level of containment required.
-
Procedures: Operations such as weighing, dissolving, and transferring can generate dust or aerosols.
-
Toxicity: In the absence of specific data, assume the impurity has a toxicological profile similar to or more potent than Sofosbuvir. The Safety Data Sheet (SDS) for Sofosbuvir indicates that it may cause damage to the hematological and gastrointestinal systems through prolonged or repeated exposure.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[7] | Protects eyes from dust particles and chemical splashes. A face shield offers broader protection for the entire face. |
| Hand Protection | Disposable nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for enhanced protection.[7][8] Change gloves immediately if contaminated. | Prevents skin contact. Double-gloving provides an extra barrier in case the outer glove is breached. |
| Body Protection | A lab coat is the minimum requirement.[7][9] For handling larger quantities or when there is a higher risk of contamination, a disposable gown or coverall is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For weighing or other dust-generating procedures, a NIOSH-approved N95 respirator is the minimum. A powered air-purifying respirator (PAPR) may be necessary for higher-risk activities.[9][10] | Prevents inhalation of airborne particles. The level of respiratory protection should be determined by the risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound safely.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary PPE is available and in good condition.
-
Don PPE in the correct order: gown, mask or respirator, eye protection, and then gloves.[11]
-
-
Handling:
-
Weighing: If possible, weigh the solid compound directly within a ventilated balance enclosure or a chemical fume hood to contain any dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes for liquids to minimize the risk of spills.
-
-
Cleanup:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE in a manner that avoids self-contamination: remove gloves first, followed by gown, eye protection, and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect both human health and the environment.
Disposal Decision Tree
Caption: Decision-making process for the disposal of waste containing this compound.
Disposal Protocols:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
-
General Guidance: Follow all local, state, and federal regulations for hazardous waste disposal. The FDA recommends mixing unused medicines with an unappealing substance like dirt or cat litter before placing them in a sealed bag for disposal in the trash if a take-back program is not available.[12][13] However, for a laboratory setting, disposal through a licensed waste contractor is the preferred method.[14]
By adhering to these safety and logistical protocols, laboratories can ensure the well-being of their personnel and maintain a high standard of operational excellence when handling this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. medkoo.com [medkoo.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
